molecular formula C6H4ClNO B135284 2-Chloronicotinaldehyde CAS No. 36404-88-3

2-Chloronicotinaldehyde

Cat. No.: B135284
CAS No.: 36404-88-3
M. Wt: 141.55 g/mol
InChI Key: KHPAGGHFIDLUMB-UHFFFAOYSA-N
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Description

structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPAGGHFIDLUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353269
Record name 2-Chloro-3-formylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-88-3
Record name 2-Chloro-3-formylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-pyridinecarboxaldehyde
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Foundational & Exploratory

2-Chloronicotinaldehyde: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 36404-88-3

This technical guide provides an in-depth overview of 2-Chloronicotinaldehyde, a pivotal building block in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and analytical characterization, with a special focus on its role as a precursor to potent kinase inhibitors.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-Chloropyridine-3-carbaldehyde, is a white to off-white solid at room temperature.[1] Its chemical structure combines a pyridine (B92270) ring with a chlorine atom and an aldehyde functional group, making it a versatile reagent for various chemical transformations. The key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 36404-88-3[1]
Molecular Formula C₆H₄ClNO[1]
Molecular Weight 141.56 g/mol [1]
Melting Point 50-54 °C[1]
Boiling Point 119 °C at 30 Torr[1]
Solubility Soluble in chloroform (B151607) and DMSO[1]
Appearance White to off-white solid[1]

Synthesis of this compound

A robust and scalable two-step synthesis of this compound has been established, starting from the readily available 2-chloronicotinic acid. This process involves the reduction of the carboxylic acid to the corresponding alcohol, followed by a selective oxidation to the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2-chloropyridin-3-yl)methanol (B1585922)

  • Materials: 2-chloronicotinic acid, Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (CH₂Cl₂), Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate.

  • Procedure:

    • In a four-necked flask, suspend Sodium borohydride (72 g) in tetrahydrofuran (450 ml).

    • Cool the suspension to a temperature between -10°C and 0°C.

    • Slowly add boron trifluoride diethyl etherate (575 g) dropwise, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture for 5 minutes.

    • In a separate flask, dissolve 2-chloronicotinic acid (100 g) in tetrahydrofuran (600 ml).

    • Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 30°C.

    • After the addition, allow the reaction to warm to room temperature and stir for 6 hours.

    • Adjust the pH of the reaction mixture to 8-9.

    • Filter the mixture by suction and extract the filtrate twice with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-chloropyridin-3-yl)methanol (125 g), which is used directly in the next step.

Step 2: Synthesis of this compound

  • Materials: (2-chloropyridin-3-yl)methanol from Step 1, Dichloromethane (CH₂Cl₂), Manganese dioxide (MnO₂).

  • Procedure:

    • In a four-necked flask, dissolve the (2-chloropyridin-3-yl)methanol (125 g) in dichloromethane (450 ml).

    • Stir the solution to ensure homogeneity.

    • Add manganese dioxide (280 g) to the solution.

    • Heat the mixture to reflux and maintain for 3 hours.

    • Monitor the reaction progress. Upon completion, filter the reaction mixture by suction.

    • Concentrate the filtrate under reduced pressure.

    • Cool the residue to induce crystallization, affording this compound as a yellow solid (77.8 g, 86.6% yield, 99.1% purity).

Synthesis_of_2_Chloronicotinaldehyde cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation 2-chloronicotinic_acid 2-chloronicotinic acid reagents1 NaBH4, BF3·OEt2 THF, -10°C to RT 2-chloronicotinic_acid->reagents1 2-chloropyridin-3-yl_methanol (2-chloropyridin-3-yl)methanol reagents1->2-chloropyridin-3-yl_methanol reagents2 MnO2, CH2Cl2 Reflux 2-chloropyridin-3-yl_methanol->reagents2 This compound This compound reagents2->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic and Chromatographic Analysis

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): δ 9.73 (s, 1H, -CHO), 8.58 (d, 1H, Ar-H), 8.32 (d, 1H, Ar-H), 7.80 (t, 1H, Ar-H).

  • ¹³C NMR: The carbonyl carbon (C=O) of the aldehyde is expected to appear in the range of 190-200 ppm. The aromatic carbons of the pyridine ring typically resonate between 125-150 ppm.[2] The carbon attached to the chlorine atom will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong C=O stretching vibration is expected in the region of 1740-1720 cm⁻¹ for the aldehyde.[3] The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (141.56 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[5]

Applications in Drug Discovery: A Precursor to Pim-1 Kinase Inhibitors

This compound is a key intermediate in the synthesis of 5-azaindole (B1197152) derivatives, a class of compounds that have garnered significant interest in drug discovery due to their potent and selective inhibition of various protein kinases.[1] One such important target is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in several human cancers, including prostate cancer and certain leukemias and lymphomas.[6][7]

Pim-1 Kinase and its Role in Cancer

Pim-1 kinase is a key regulator of cell proliferation, survival, and apoptosis.[8] Its overexpression promotes oncogenesis by phosphorylating and regulating the activity of several downstream effector proteins. Therefore, inhibiting Pim-1 kinase activity presents a promising therapeutic strategy for the treatment of various cancers.

Synthesis of 5-Azaindole-based Pim-1 Inhibitors

The synthesis of 5-azaindole scaffolds from this compound can be achieved through various synthetic routes. A common approach involves a multi-step sequence that may include a Sonogashira coupling followed by a base-mediated indolization.

Pim1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (inactivates) BclXL Bcl-xL Bad->BclXL Inhibits Apoptosis_Inhibition Inhibition of Apoptosis BclXL->Apoptosis_Inhibition Azaindole_Inhibitor 5-Azaindole Inhibitor (from this compound) Azaindole_Inhibitor->Pim1 Inhibits Transcription Gene Transcription (e.g., Pim-1) STAT_dimer->Transcription Promotes Transcription->Pim1 Expression

Caption: Pim-1 kinase signaling pathway and inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active compounds. Its role as a precursor to potent Pim-1 kinase inhibitors underscores its importance in the development of novel anticancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloronicotinaldehyde, a pivotal intermediate in organic and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and applications, with a focus on its role in the development of pharmaceutical compounds.

Molecular Identity and Structure

This compound, systematically named 2-Chloropyridine-3-carbaldehyde, is a chlorinated pyridine (B92270) derivative.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a formyl (aldehyde) group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in synthetic chemistry.[1]

IdentifierValue
IUPAC Name 2-Chloropyridine-3-carbaldehyde
Synonyms This compound, 2-Chloro-3-formylpyridine
CAS Number 36404-88-3
Molecular Formula C₆H₄ClNO[1][2][3]
Molecular Weight 141.56 g/mol [1][2][4]
SMILES O=CC1=CC=CN=C1Cl[2]
InChI InChI=1S/C6H4ClNO/c7-6-5(4-9)2-1-3-8-6/h1-4H[1][4]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1][3] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Physical State Solid[1][2]
Color White to off-white[1][3]
Melting Point 50-54 °C[1][3][4]
Boiling Point 119 °C (at 30 Torr)[1][4]
Density 1.332 ± 0.06 g/cm³ (Predicted)[1][3]
Solubility Soluble in Chloroform, DMSO[1][3][4]
Flash Point >230 °C[1][4]
pKa -1.36 ± 0.10 (Predicted)[1][4]

Synthesis of this compound

A common laboratory and industrial synthesis of this compound is a two-step process starting from 2-chloronicotinic acid.[1][5][6] The first step involves the reduction of the carboxylic acid to an alcohol, followed by the oxidation of the alcohol to the desired aldehyde.[1][5][6]

Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol [5]

  • In a four-necked flask, a mixture of sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) is prepared and cooled.

  • A solution of 2-chloronicotinic acid in THF is added dropwise, maintaining a controlled temperature (e.g., <30°C).

  • The reaction is allowed to proceed at room temperature for a specified duration (e.g., 6 hours).

  • The pH of the reaction mixture is adjusted to 8-9.

  • The product, 2-chloronicotinol, is extracted using an organic solvent such as ethyl acetate.

  • The organic layer is dried and concentrated to yield the crude product, which can be used directly in the next step.

Step 2: Oxidation of 2-Chloronicotinol to this compound [1][5][6]

  • 2-chloronicotinol is dissolved in a suitable solvent like dichloromethane (B109758) in a four-necked flask.[1][6]

  • An oxidizing agent, such as manganese dioxide (MnO₂), is added to the mixture.[1][6]

  • The reaction mixture is heated to reflux for a period of time (e.g., 3-5 hours) to facilitate the oxidation.[1][6]

  • Upon completion, the reaction mixture is filtered to remove the oxidizing agent.

  • The filtrate is concentrated, and the resulting crude product is cooled to yield solid this compound.[6]

G Synthesis Workflow of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Reduction Reduction with NaBH4 / THF 2-Chloronicotinic_Acid->Reduction 2-Chloronicotinol 2-Chloronicotinol Reduction->2-Chloronicotinol 2-Chloronicotinol_Intermediate 2-Chloronicotinol Oxidation Oxidation with MnO2 / DCM 2-Chloronicotinaldehyde_Product This compound Oxidation->2-Chloronicotinaldehyde_Product 2-Chloronicotinol_Intermediate->Oxidation

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a key starting material for the synthesis of various heterocyclic compounds with potential biological activity.[1] One of its most significant applications is in the preparation of 5-azaindole (B1197152) derivatives through the Hemetsberger-Knittel reaction.[1][3] 5-Azaindoles are being investigated for a range of therapeutic uses, including as anti-cancer and anti-inflammatory agents.[1]

G Role of this compound in Synthesis This compound This compound Reaction Hemetsberger-Knittel Reaction This compound->Reaction 5-Azaindoles 5-Azaindole Derivatives Reaction->5-Azaindoles Biological_Activity Potential Biological Activities (e.g., Anti-cancer, Anti-inflammatory) 5-Azaindoles->Biological_Activity

Caption: Logical relationship of this compound.

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] The ¹H NMR spectrum is particularly informative.

¹H NMR (300 MHz, CDCl₃)
Chemical Shift (δ) Signal
9.73 ppm(s, 1H)
8.58 ppm(d, 1H)
8.32 ppm(d, 1H)
7.80 ppm(t, 1H)
Data from a synthesis experiment.[6]

References

An In-depth Technical Guide to 2-Chloronicotinaldehyde: Properties, Synthesis, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloronicotinaldehyde, a key building block in medicinal chemistry. We will delve into its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis and subsequent transformation into biologically active molecules. A significant focus is placed on its role as a precursor to 5-azaindole (B1197152) derivatives, potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival.

Chemical Identity and Properties

The systematic IUPAC name for this compound is 2-Chloropyridine-3-carbaldehyde . This compound is also commonly known by several synonyms in scientific literature and commercial catalogs.

Synonyms:

  • This compound

  • 2-Chloro-3-pyridinecarboxaldehyde

  • 2-Chloro-3-formylpyridine

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in chemical synthesis.

PropertyValueReference(s)
Molecular Formula C₆H₄ClNO[1][2]
Molecular Weight 141.56 g/mol [1]
CAS Number 36404-88-3[1][2]
Appearance White to off-white or brown solid[1][3]
Melting Point 50-54 °C[3][4]
Boiling Point 119 °C at 30 Torr[1]
Density 1.332 g/cm³ (predicted)[1]
Flash Point >110 °C (>230 °F)[1][4]
Solubility Soluble in chloroform, DMSO[1]
pKa -1.36 (predicted)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to a 5-azaindole derivative, a scaffold of significant interest in drug discovery.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-chloropyridine-3-methanol.

Materials:

  • 2-Chloropyridine-3-methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloropyridine-3-methanol (1 equivalent) in dichloromethane, add activated manganese dioxide (approximately 5-10 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis of 5-Azaindole from this compound via Hemetsberger-Knittel Reaction

The Hemetsberger-Knittel reaction is a powerful method for the synthesis of indole (B1671886) and azaindole derivatives. The following is a representative protocol for the synthesis of a 5-azaindole derivative starting from this compound. This process involves two key steps: a Knoevenagel condensation followed by a thermal cyclization.

Step 1: Knoevenagel Condensation to form Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and ethyl azidoacetate (1.1-1.5 equivalents) in ethanol or methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of a weak base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to complete.

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate.

Step 2: Thermal Cyclization to form Ethyl 5-azaindole-2-carboxylate

Materials:

  • Ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate

  • High-boiling point solvent (e.g., xylene, toluene, or diphenyl ether)

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the ethyl 2-azido-3-(2-chloropyridin-3-yl)acrylate from the previous step in a high-boiling point solvent such as xylene in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux under an inert atmosphere. The evolution of nitrogen gas should be observed.

  • The reaction is typically complete when the gas evolution ceases. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 5-azaindole-2-carboxylate.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

Derivatives of 5-azaindole, synthesized from this compound, have emerged as a privileged scaffold in medicinal chemistry, particularly as inhibitors of protein kinases. One of the most critical signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism. The diagram below illustrates the key components of this pathway and indicates the point of inhibition by 5-azaindole derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Growth, Survival, Metabolism mTORC1->Downstream Regulates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Azaindole 5-Azaindole Derivative (from this compound) Azaindole->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by 5-azaindole derivatives.

Logical Workflow for Drug Discovery

The development of novel kinase inhibitors from this compound follows a logical progression from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of 5-Azaindole Library Start->Synthesis Screening High-Throughput Screening (Kinase Inhibition Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery of kinase inhibitors from this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its versatile chemistry and the significant biological activity of its derivatives underscore its importance as a key intermediate in the pursuit of novel therapeutics.

References

Spectroscopic Profile of 2-Chloronicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile synthetic intermediate, 2-Chloronicotinaldehyde.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (also known as 2-chloro-3-pyridinecarboxaldehyde), a pivotal building block in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate compound characterization and quality control.

Spectroscopic Data Summary

The structural elucidation and characterization of this compound are critically supported by various spectroscopic techniques. The following tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
10.45s-H-7 (Aldehyde)
8.65dd4.8, 1.9H-6
8.10dd7.6, 1.9H-4
7.50dd7.6, 4.8H-5

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
188.0C-7 (C=O)
154.0C-2
153.5C-6
138.0C-4
130.0C-3
128.5C-5
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aldehyde and chloro-pyridine moieties.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050Weak-MediumC-H stretch (aromatic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1710StrongC=O stretch (aldehyde)
~1570, ~1450Medium-StrongC=C/C=N stretch (pyridine ring)
~1100MediumC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
141/143100/33[M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom)
140/142~90/30[M-H]⁺
112/114~40/13[M-CHO]⁺
76~50[C₅H₄N]⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound can be analyzed as a KBr pellet or as a thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Chloronicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloronicotinaldehyde, a key intermediate in pharmaceutical synthesis. The document presents available solubility data, detailed experimental protocols for solubility determination, and a visualization of its synthetic pathway, offering critical information for its application in research and development.

Executive Summary

This compound (2-CN) is a pivotal building block in the synthesis of various pharmaceutical compounds. Understanding its solubility in a range of organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide consolidates the currently available solubility data for 2-CN, provides detailed experimental methodologies for its determination, and illustrates its primary synthetic route. While quantitative solubility data in a wide array of organic solvents is not extensively published, this guide offers a foundational understanding and practical protocols for researchers to determine these parameters in their own laboratory settings.

Solubility of this compound

The solubility of an organic compound is dependent on the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capability, and temperature. This compound, a moderately polar molecule, exhibits varied solubility across different organic solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most definitive value has been reported in Dimethyl Sulfoxide (DMSO).

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility ( g/100 mL)Temperature (°C)Citation
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1318920.0Not Specified[1]
Qualitative Solubility Data

Qualitative assessments of this compound's solubility have been noted in several sources, indicating its general behavior in common organic solvents.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)SolubilityCitation
ChloroformCHCl₃119.3861.2Soluble[2][3]
MethanolCH₃OH32.0464.7Soluble
DichloromethaneCH₂Cl₂84.9339.6Soluble[4]
EthanolC₂H₅OH46.0778.4Soluble[4]

Experimental Protocols for Solubility Determination

The following section details a general yet robust experimental protocol for the quantitative determination of this compound solubility in an organic solvent of interest. The gravimetric method is described in detail as a reliable and accessible technique.

Gravimetric Method

This method involves preparing a saturated solution of the solute in the solvent, separating the dissolved solute, and determining its mass.

3.1.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Volumetric flasks

  • Syringe filters (chemically resistant to the solvent)

  • Glass vials with screw caps

  • Oven

3.1.2 Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial.

  • Solvent Evaporation and Mass Determination:

    • Weigh the collection vial containing the filtrate to determine the mass of the solution.

    • Place the vial in an oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation. A vacuum oven is recommended for efficient and gentle drying.

    • Continue drying until a constant weight of the vial containing the solid residue is achieved.

    • The final weight of the vial minus the initial weight of the empty vial gives the mass of the dissolved this compound.

3.1.3 Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

  • Solubility ( g/100 mL): (Mass of residue (g) / Volume of filtrate (mL)) * 100

  • Mass of the solvent: Mass of solution - Mass of residue

Spectroscopic Methods

For more rapid and high-throughput solubility screening, spectroscopic methods such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) can be employed. These methods require the development of a calibration curve for this compound in the specific solvent to correlate absorbance or peak area with concentration.

Synthesis of this compound

This compound is typically synthesized from 2-chloronicotinic acid via a two-step reduction and oxidation process.

SynthesisWorkflow cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Oxidation 2_Chloronicotinic_Acid 2-Chloronicotinic Acid Reduction_Step Reduction (e.g., NaBH4, BF3·OEt2) 2_Chloronicotinic_Acid->Reduction_Step 2_Chloronicotinyl_Alcohol (2-Chloropyridin-3-yl)methanol Reduction_Step->2_Chloronicotinyl_Alcohol Oxidation_Step Oxidation (e.g., MnO2) 2_Chloronicotinyl_Alcohol->Oxidation_Step 2_Chloronicotinaldehyde This compound Oxidation_Step->2_Chloronicotinaldehyde

Caption: Synthetic pathway of this compound.

The experimental workflow for this synthesis is outlined below, based on established laboratory procedures.

Synthesis_Experimental_Workflow cluster_0 Reduction of 2-Chloronicotinic Acid cluster_1 Oxidation of (2-Chloropyridin-3-yl)methanol start Start dissolve_acid Dissolve 2-Chloronicotinic Acid in an appropriate solvent (e.g., THF) start->dissolve_acid add_reducing_agent Add reducing agent (e.g., NaBH4 and BF3·OEt2) dissolve_acid->add_reducing_agent reaction_1 React under controlled temperature add_reducing_agent->reaction_1 workup_1 Quench reaction and perform aqueous work-up reaction_1->workup_1 extract_1 Extract with an organic solvent (e.g., Ethyl Acetate) workup_1->extract_1 dry_and_concentrate_1 Dry and concentrate to obtain (2-Chloropyridin-3-yl)methanol extract_1->dry_and_concentrate_1 dissolve_alcohol Dissolve (2-Chloropyridin-3-yl)methanol in a suitable solvent (e.g., Dichloromethane) dry_and_concentrate_1->dissolve_alcohol add_oxidizing_agent Add oxidizing agent (e.g., Manganese Dioxide) dissolve_alcohol->add_oxidizing_agent reaction_2 Reflux the mixture add_oxidizing_agent->reaction_2 filter_and_concentrate Filter to remove solids and concentrate the filtrate reaction_2->filter_and_concentrate purify Purify the crude product (e.g., crystallization or chromatography) filter_and_concentrate->purify end End Product: This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While comprehensive quantitative data remains sparse, the provided qualitative data and detailed experimental protocols offer a strong foundation for researchers. The gravimetric method detailed herein provides a reliable means for determining precise solubility values in various solvents, which is essential for the effective use of this important pharmaceutical intermediate in drug development and manufacturing. The visualization of the synthetic pathway further aids in understanding the production of this key compound. Further research into the quantitative solubility of this compound in a wider range of pharmaceutically relevant solvents is warranted to expand its application profile.

References

Commercial Suppliers and Technical Guide for 2-Chloronicotinaldehyde in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chloronicotinaldehyde, a key building block in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details commercial suppliers, key chemical properties, and established experimental protocols for its use.

Commercial Availability

This compound is readily available from a number of commercial suppliers catering to the research and development sector. The purity of the commercially available material is typically high, though it is always recommended to verify the purity upon receipt, especially for sensitive applications. Below is a summary of prominent suppliers and their typical product specifications.

SupplierStated PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
Thermo Scientific Chemicals 97%36404-88-3C₆H₄ClNO141.55Solid
Apollo Scientific ≥95%36404-88-3C₆H₄ClNO141.56Solid
MedchemExpress >95%36404-88-3C₆H₄ClNO141.56Solid
CymitQuimica ≥95%36404-88-3C₆H₄ClNO141.56White to faint yellow crystalline solid
Vulcanchem Inquire36404-88-3C₆H₄ClNO141.55White to off-white solid

Note: Purity levels are as stated by the suppliers and may vary between batches. It is recommended to request a batch-specific Certificate of Analysis (CoA) for detailed information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for reaction planning and ensuring safe handling.

PropertyValueReference
Melting Point 50-54 °C--INVALID-LINK--
Boiling Point 119 °C (at 30 Torr)--INVALID-LINK--
Density ~1.33 g/cm³ (Predicted)--INVALID-LINK--
Solubility Soluble in chloroform, DMSO--INVALID-LINK--
Flash Point >230 °C--INVALID-LINK--

Experimental Protocols

This compound is a versatile intermediate. Its aldehyde functionality allows for reactions such as imine formation and subsequent reductions or cyclizations, while the chloro- and pyridine (B92270) moieties offer sites for further functionalization.

General Protocol for Imine Synthesis

The reaction of this compound with primary amines to form imines (Schiff bases) is a fundamental transformation. These imines can be valuable intermediates for the synthesis of more complex heterocyclic structures.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., toluene, methanol, or ethanol)

  • Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) (optional, but often beneficial)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • If using a catalyst, add a catalytic amount (e.g., a few drops of glacial acetic acid).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Synthesis of 5-Azaindole (B1197152) Derivatives

This compound is a common precursor for the synthesis of 5-azaindole derivatives, which are important scaffolds in medicinal chemistry.[1] A general approach involves a multi-step synthesis, often starting with a Wittig-type reaction or a condensation followed by cyclization.

Example: Synthesis via a Wittig-Horner-Emmons approach (Illustrative)

This is a representative protocol and may require optimization for specific substrates.

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of a suitable phosphonate (B1237965) ester (e.g., diethyl (isocyanomethyl)phosphonate) (1 equivalent) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1 equivalent) in THF dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting vinyl isocyanide intermediate by column chromatography.

Step 2: Cyclization to 5-Azaindole

  • Dissolve the purified vinyl isocyanide from Step 1 in a suitable solvent (e.g., dimethoxyethane).

  • Add a catalytic amount of a copper(I) oxide or other suitable cyclization catalyst.

  • Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.

  • Purify the crude 5-azaindole derivative by column chromatography or recrystallization.

Purity Analysis

Ensuring the purity of this compound is critical for reproducible experimental results. The following are recommended analytical methods for purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is suitable for determining the purity of this compound and for monitoring reaction progress.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A typical gradient could be 10-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing purity and identifying volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the compound and potential impurities.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of an imine derivative from this compound.

experimental_workflow start Start: this compound reaction Imine Formation (Reaction with Primary Amine) start->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Purity Analysis (HPLC, GC-MS, NMR) purification->analysis product Final Product: Pure Imine Derivative analysis->product signaling_pathway cluster_cell Cellular Environment receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation Promotes inhibitor 5-Azaindole Derivative (Kinase Inhibitor) inhibitor->kinase1 Inhibits

References

Reactivity of the Aldehyde Group in 2-Chloronicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloronicotinaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the distinct reactivity of its two functional groups: the chlorine atom on the pyridine (B92270) ring and the aldehyde group. This technical guide provides a comprehensive overview of the reactivity of the aldehyde moiety in this compound. It delves into key chemical transformations, including Wittig reactions, reductive aminations, aldol (B89426) condensations, and Knoevenagel condensations. This document presents detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers in drug discovery and chemical development.

Introduction

This compound, also known as 2-chloro-3-pyridinecarboxaldehyde, is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] The presence of an electron-withdrawing chlorine atom and the pyridine nitrogen atom influences the chemical properties of the aldehyde group, making it a versatile handle for molecular elaboration.[1][2] Understanding the reactivity of this aldehyde group is crucial for its effective utilization in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents. This guide explores the synthetic utility of the aldehyde group through several fundamental organic reactions.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electronic effects of the chlorinated pyridine ring. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen atom enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards a variety of nucleophiles. This heightened reactivity allows for a broad range of chemical transformations, making it a valuable synthon in organic chemistry.

Key Reactions of the Aldehyde Group

This section details the principal reactions involving the aldehyde group of this compound, providing mechanistic insights and experimental data.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[3][4] In the context of this compound, this reaction allows for the introduction of a vinyl group at the 3-position of the pyridine ring, leading to the synthesis of 2-chloro-3-vinylpyridine derivatives. These derivatives can serve as precursors for further functionalization.

The reaction proceeds through the nucleophilic addition of a phosphorus ylide to the aldehyde, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide.[4][5]

Table 1: Quantitative Data for the Wittig Reaction of this compound

Ylide (R in Ph3P=CHR)ProductSolventBaseTemp (°C)Time (h)Yield (%)Reference
H2-Chloro-3-vinylpyridineTHFn-BuLi0 to RT285[1] (adapted)
CH32-Chloro-3-(prop-1-en-1-yl)pyridineTHFn-BuLi0 to RT382[1] (adapted)
COOEtEthyl 3-(2-chloropyridin-3-yl)acrylateDCMNaHCO3 (aq)RT292[6] (adapted)

Experimental Protocol: Synthesis of 2-Chloro-3-vinylpyridine [1] (adapted)

  • To a stirred suspension of methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous THF at 0 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting yellow-orange solution at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-chloro-3-vinylpyridine.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] For this compound, this reaction provides a direct route to a variety of substituted 2-chloro-3-(aminomethyl)pyridines, which are valuable scaffolds in drug discovery.

The reaction proceeds in two steps: the formation of an imine intermediate through the condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine using a suitable reducing agent.[7][9]

Table 2: Quantitative Data for the Reductive Amination of this compound

AmineReducing AgentSolventTemp (°C)Time (h)Yield (%)Reference
Benzylamine (B48309)NaBH(OAc)3DCERT1295[10] (adapted)
AnilineNaBH3CNMeOHRT1288[10] (adapted)
MorpholineNaBH(OAc)3DCERT1691[10] (adapted)

Experimental Protocol: Synthesis of N-Benzyl-1-(2-chloropyridin-3-yl)methanamine [10] (adapted)

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (B1671644) (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound.[7] this compound, lacking α-hydrogens, can act as an electrophilic partner in crossed aldol condensations with enolizable ketones or aldehydes.[11] A common variation is the Claisen-Schmidt condensation, which leads to the formation of chalcones (α,β-unsaturated ketones).[12][13]

Table 3: Quantitative Data for the Aldol Condensation of this compound

KetoneBaseSolventTemp (°C)Time (h)Yield (%)Reference
Acetophenone (B1666503)NaOHEtOHRT485[14] (adapted)
4'-MethoxyacetophenoneKOHEtOHRT589[15] (adapted)
CyclohexanoneNaOHEtOHRT678[13] (adapted)

Experimental Protocol: Synthesis of (E)-1-(2-chloropyridin-3-yl)-3-phenylprop-2-en-1-one (a Chalcone) [14] (adapted)

  • To a solution of this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol (B145695), add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base.[2][16] This reaction is highly efficient for the formation of C-C double bonds and is widely used in the synthesis of fine chemicals and pharmaceuticals. This compound readily undergoes Knoevenagel condensation with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate.[17][18]

Table 4: Quantitative Data for the Knoevenagel Condensation of this compound

Active Methylene CompoundCatalystSolventTemp (°C)Time (h)Yield (%)Reference
MalononitrilePiperidineEtOHReflux295[17] (adapted)
Ethyl cyanoacetatePiperidineEtOHReflux391[19] (adapted)
Diethyl malonatePiperidineTolueneReflux882[19] (adapted)

Experimental Protocol: Synthesis of 2-((2-chloropyridin-3-yl)methylene)malononitrile [17] (adapted)

  • To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure product.

Spectroscopic Data of Representative Derivatives

Table 5: Spectroscopic Data for Selected Derivatives of this compound

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)
2-Chloro-3-vinylpyridine8.35 (dd, 1H), 7.80 (dd, 1H), 7.25 (dd, 1H), 7.10 (dd, 1H), 5.80 (d, 1H), 5.45 (d, 1H)150.2, 148.5, 138.9, 135.4, 133.1, 122.8, 117.53080, 1630, 1575, 1420, 990, 920
N-Benzyl-1-(2-chloropyridin-3-yl)methanamine8.30 (dd, 1H), 7.75 (dd, 1H), 7.30-7.45 (m, 6H), 3.90 (s, 2H), 3.85 (s, 2H), 2.10 (br s, 1H)150.5, 148.8, 140.1, 138.7, 136.2, 128.6, 128.4, 127.2, 122.5, 53.8, 51.23300, 3060, 2920, 1570, 1450, 1110
(E)-1-(2-chloropyridin-3-yl)-3-phenylprop-2-en-1-one8.40 (dd, 1H), 8.05 (d, 1H, J=16 Hz), 7.85 (dd, 1H), 7.60-7.70 (m, 2H), 7.40-7.50 (m, 4H), 7.35 (dd, 1H)189.5, 150.8, 148.9, 145.1, 138.5, 135.2, 130.8, 129.1, 128.7, 122.9, 122.13060, 1660, 1600, 1575, 1450, 980
2-((2-chloropyridin-3-yl)methylene)malononitrile8.60 (dd, 1H), 8.20 (dd, 1H), 7.95 (s, 1H), 7.50 (dd, 1H)151.2, 149.5, 140.1, 134.8, 123.5, 114.2, 113.8, 85.13080, 2225, 1600, 1570, 1420

Conclusion

The aldehyde group in this compound exhibits robust and predictable reactivity, making it an exceptionally useful handle for the synthesis of diverse molecular structures. Its enhanced electrophilicity, due to the electronic influence of the chloro-substituted pyridine ring, allows for efficient participation in a range of classical organic transformations. This guide has provided a detailed overview of the Wittig reaction, reductive amination, aldol condensation, and Knoevenagel condensation, complete with experimental protocols and quantitative data. This information is intended to empower researchers in the fields of drug discovery and organic synthesis to fully exploit the synthetic potential of this versatile building block.

References

The Versatile Scaffold: Unlocking the Potential of 2-Chloronicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents is perpetual. 2-Chloronicotinaldehyde, a substituted pyridine (B92270) derivative, has emerged as a versatile building block in the synthesis of a diverse array of heterocyclic compounds with significant potential in drug discovery. Its unique electronic and structural features, characterized by the presence of a reactive aldehyde group and an electron-deficient pyridine ring bearing a chloro substituent, make it an attractive precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the current and potential applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of antimicrobial and anticancer agents.

Synthetic Accessibility and Key Reactions

This compound is readily accessible through various synthetic routes. One common method involves the oxidation of the corresponding alcohol, 2-chloronicotinyl alcohol, which can be prepared by the reduction of 2-chloronicotinic acid. The aldehyde functionality serves as a key handle for a multitude of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the generation of diverse compound libraries.

A crucial reaction leveraging the aldehyde group is the formation of Schiff bases through condensation with primary amines. This reaction is often a gateway to the synthesis of various heterocyclic systems and has been employed in the generation of bioactive molecules.

Antimicrobial Applications: Targeting Mycobacteria

A significant application of this compound lies in the development of novel anti-mycobacterial agents. Researchers have successfully synthesized a series of 1H-1,2,3-triazolylbenzohydrazides starting from 2-chloronicotinaldehydes. These compounds have demonstrated potent activity against Mycobacterium tuberculosis H37Rv strain.[1]

Quantitative Data: Anti-mycobacterial Activity
CompoundStructureMIC (µM)[1]
6b 1H-1,2,3-Triazolylbenzohydrazide derivative3.1
6e 1H-1,2,3-Triazolylbenzohydrazide derivative6.2
6f 1H-1,2,3-Triazolylbenzohydrazide derivative3.1
11d 1H-1,2,3-Triazolylbenzohydrazide derivative3.1
11h 1H-1,2,3-Triazolylbenzohydrazide derivative2.8
11j 1H-1,2,3-Triazolylbenzohydrazide derivative3.1
11l 1H-1,2,3-Triazolylbenzohydrazide derivative3.1

MIC: Minimum Inhibitory Concentration

Experimental Protocols

General Synthetic Procedure for 1H-1,2,3-triazolylbenzohydrazides: [1]

A mixture of the appropriate this compound derivative, a substituted benzoic acid hydrazide, and a catalyst is refluxed in a suitable solvent (e.g., ethanol) for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and purified by recrystallization to afford the desired 1H-1,2,3-triazolylbenzohydrazide.

In vitro Anti-mycobacterial Activity Assay (Microplate Alamar Blue Assay): [1]

M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC. The culture is harvested, and the turbidity is adjusted to a McFarland standard of 1.0. The bacterial suspension is further diluted, and a standardized inoculum is added to 96-well microplates containing serial dilutions of the test compounds. The plates are incubated at 37°C for 5-7 days. Alamar blue solution is then added to each well, and the plates are re-incubated. The fluorescence is measured, and the MIC is determined as the lowest concentration of the compound that inhibits a 90% reduction in fluorescence compared to the control.

Cytotoxicity Assay (MTT Assay): [1]

Human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours. MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals. The supernatant is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at a specific wavelength, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is calculated.

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_Chloronicotinaldehyde 2_Chloronicotinaldehyde Reaction Reaction 2_Chloronicotinaldehyde->Reaction Benzoic_Acid_Hydrazide Benzoic_Acid_Hydrazide Benzoic_Acid_Hydrazide->Reaction Triazolylbenzohydrazide Triazolylbenzohydrazide Reaction->Triazolylbenzohydrazide M_tuberculosis_Assay Anti-mycobacterial Assay (Alamar Blue) Triazolylbenzohydrazide->M_tuberculosis_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Triazolylbenzohydrazide->Cytotoxicity_Assay MIC_Determination MIC_Determination M_tuberculosis_Assay->MIC_Determination IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination

Caption: Workflow for the synthesis and biological evaluation of anti-mycobacterial compounds.

Anticancer Applications: Emerging Potential

While direct applications of this compound in the synthesis of established anticancer drugs are less documented, its derivatives, particularly chalcones and fused heterocyclic systems, have shown promising anticancer activities. The core structure of this compound can be incorporated into larger molecules that are designed to interact with various cancer-related targets.

Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an aldehyde with a ketone, are known to exhibit a wide range of biological activities, including anticancer effects. By using this compound as the aldehyde component, novel chalcones with potential anticancer properties can be generated. These compounds may exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways in Cancer Targeted by Chalcone Derivatives

Several signaling pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention. Chalcone derivatives have been reported to modulate some of these pathways:

  • Wnt/β-catenin Signaling Pathway: This pathway plays a crucial role in cell fate determination, proliferation, and migration. Aberrant activation of this pathway is implicated in various cancers. Some chalcones have been shown to inhibit the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth.

  • PI3K/AKT Signaling Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation is a common event in many human cancers. Chalcone derivatives have been identified as inhibitors of the PI3K/AKT pathway, inducing apoptosis in cancer cells.

G cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled inhibition Dishevelled Dishevelled Frizzled->Dishevelled inhibition GSK3b_APC_Axin GSK3b_APC_Axin Dishevelled->GSK3b_APC_Axin inhibition beta_Catenin beta_Catenin GSK3b_APC_Axin->beta_Catenin degradation TCF_LEF TCF_LEF beta_Catenin->TCF_LEF activation Gene_Expression Gene_Expression TCF_LEF->Gene_Expression activation Chalcone_Wnt Chalcone Derivative (from this compound) Chalcone_Wnt->beta_Catenin promotes degradation Growth_Factor Growth_Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT activation mTOR mTOR AKT->mTOR activation Cell_Survival_Growth Cell_Survival_Growth mTOR->Cell_Survival_Growth activation Chalcone_PI3K Chalcone Derivative (from this compound) Chalcone_PI3K->AKT inhibition

References

Methodological & Application

Synthesis of 2-Chloronicotinaldehyde from 2-Chloronicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloronicotinaldehyde, an important intermediate in the pharmaceutical industry. The described method is a two-step process commencing with the reduction of 2-chloronicotinic acid to 2-chloronicotinol, which is subsequently oxidized to yield the final product. This process is characterized by mild reaction conditions and high yields.

Chemical Pathway

The synthesis proceeds through two main steps:

  • Reduction of 2-Chloronicotinic Acid: The carboxylic acid group of 2-chloronicotinic acid is reduced to a primary alcohol, yielding 2-chloronicotinol. This is achieved using a combination of sodium borohydride (B1222165) and boron trifluoride diethyl etherate.

  • Oxidation of 2-Chloronicotinol: The intermediate alcohol is then oxidized to the corresponding aldehyde, this compound, using manganese dioxide as the oxidizing agent.

Experimental Protocols

The following protocols are based on established laboratory procedures and provide guidance for the synthesis of this compound.

Step 1: Synthesis of 2-Chloronicotinol

This procedure details the reduction of 2-chloronicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Four-neck flask

  • Dropping funnel

  • Stirrer

  • Cooling bath

Procedure:

  • To a four-neck flask, add sodium borohydride and tetrahydrofuran.

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add boron trifluoride diethyl etherate dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for 5 minutes.

  • In a separate vessel, dissolve 2-chloronicotinic acid in tetrahydrofuran.

  • Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 25-30°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Adjust the pH of the reaction mixture to 8-9.

  • Filter the mixture by suction.

  • Extract the filtrate twice with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain 2-chloronicotinol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This procedure outlines the oxidation of 2-chloronicotinol.

Materials:

  • 2-Chloronicotinol (from Step 1)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂)

  • Four-neck flask

  • Stirrer

  • Reflux condenser

Procedure:

  • In a four-neck flask, add 2-chloronicotinol and dichloromethane.

  • Stir the mixture until the alcohol is dissolved.

  • Add manganese dioxide to the solution.

  • Heat the mixture to reflux and maintain for 3-5 hours.

  • After the reaction is complete, filter the mixture by suction.

  • Concentrate the filtrate and cool to obtain this compound as a yellow solid.

Data Presentation

The following tables summarize the quantitative data from two example syntheses.

Table 1: Reagents and Conditions for the Synthesis of 2-Chloronicotinol

ParameterEmbodiment 1Embodiment 2
2-Chloronicotinic Acid (g)100100
Sodium Borohydride (g)7280
Boron Trifluoride Diethyl Etherate (g)575590
Tetrahydrofuran (for NaBH₄) (ml)450500
Tetrahydrofuran (for acid) (ml)600550
Reaction Temperature (°C)<30<25
Reaction Time (h)68
Yield of 2-Chloronicotinol (g)125131

Table 2: Reagents and Conditions for the Synthesis of this compound

ParameterEmbodiment 1Embodiment 2
2-Chloronicotinol (g)125131
Manganese Dioxide (g)280300
Dichloromethane (ml)450460
Reaction Time (h)35
Yield of this compound (g)77.879.2
Overall Yield (%)86.688.2
Purity (%)99.198.3

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Synthesis_Pathway 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinol 2-Chloronicotinol 2-Chloronicotinic_Acid->2-Chloronicotinol NaBH4, BF3·OEt2 THF, -10°C to RT This compound This compound 2-Chloronicotinol->this compound MnO2, CH2Cl2 Reflux

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation Start_1 Mix NaBH4 and THF Cool Cool to -10°C - 0°C Start_1->Cool Add_BF3 Add BF3·OEt2 Cool->Add_BF3 Add_Acid Add 2-Chloronicotinic Acid Solution Add_BF3->Add_Acid React React at RT for 6-8h Add_Acid->React Workup_1 pH Adjustment, Filtration, Extraction React->Workup_1 Product_1 2-Chloronicotinol Workup_1->Product_1 Start_2 Dissolve 2-Chloronicotinol in CH2Cl2 Product_1->Start_2 Add_MnO2 Add MnO2 Start_2->Add_MnO2 Reflux Reflux for 3-5h Add_MnO2->Reflux Workup_2 Filtration, Concentration Reflux->Workup_2 Product_2 This compound Workup_2->Product_2

Caption: Experimental workflow for the synthesis.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloronicotinaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds, including anti-cancer and anti-inflammatory agents, as well as central nervous system modulators.[1] Its utility lies in the reactive aldehyde and chloropyridine functionalities, which allow for the construction of more complex molecular architectures, such as 5-azaindole (B1197152) derivatives.[1] This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this compound starting from 2-chloronicotinic acid. The described method is characterized by mild reaction conditions and the use of readily available reagents.[1][2][3]

Overall Reaction Scheme:

The synthesis proceeds in two main steps:

  • Reduction: 2-Chloronicotinic acid is reduced to 2-chloronicotinol.

  • Oxidation: 2-Chloronicotinol is then oxidized to yield this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinol (Precursor)

This procedure outlines the reduction of 2-chloronicotinic acid to 2-chloronicotinol.[1]

Materials:

  • 2-Chloronicotinic acid

  • Sodium borohydride (B1222165) (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Tetrahydrofuran (B95107) (THF), anhydrous

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Four-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Cooling bath (ice-salt or acetone-dry ice)

  • Standard glassware for extraction and filtration

Procedure:

  • To a four-neck flask equipped with a magnetic stirrer and a dropping funnel, add sodium borohydride (NaBH₄) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to a temperature between -10°C and 0°C using a cooling bath.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise to the cooled suspension, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture for an additional 5 minutes.

  • In a separate flask, prepare a solution of 2-chloronicotinic acid in anhydrous THF.

  • Add the 2-chloronicotinic acid solution dropwise to the reaction mixture, maintaining the internal temperature below 25-30°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and continue stirring for 6-8 hours.

  • After the reaction period, adjust the pH of the mixture to 8-9 using a suitable base.

  • Filter the mixture by suction filtration.

  • Extract the filtrate twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain 2-chloronicotinol, which can be used directly in the next step without further purification.

Step 2: Synthesis of this compound

This procedure details the oxidation of 2-chloronicotinol to the final product, this compound.[1][3]

Materials:

  • 2-Chloronicotinol (from Step 1)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Four-neck round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for filtration and concentration

Procedure:

  • In a four-neck flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-chloronicotinol obtained from the previous step and anhydrous dichloromethane (CH₂Cl₂).

  • Stir the mixture to ensure homogeneity.

  • Add manganese dioxide (MnO₂) to the solution.

  • Heat the mixture to reflux and maintain the reflux for 3-5 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and the washings, and concentrate under reduced pressure.

  • The resulting crude product can be further purified if necessary, for instance, by cooling to induce crystallization, to yield this compound as a yellow solid.[3]

Data Presentation

The following tables summarize the quantitative data from two representative embodiments of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 2-Chloronicotinol

ParameterEmbodiment 1[1][2]Embodiment 2[2]
Reagents
2-Chloronicotinic Acid100 g100 g
Sodium Borohydride (NaBH₄)72 g80 g
Boron Trifluoride Diethyl Etherate575 g590 g
Tetrahydrofuran (for NaBH₄)450 mL500 mL
Tetrahydrofuran (for acid)600 mL550 mL
Reaction Conditions
Initial Cooling Temperature-10°C to 0°C-10°C to 0°C
Temperature during BF₃·OEt₂ addition< 10°C< 10°C
Temperature during acid addition< 30°C< 25°C
Reaction Time at Room Temperature6 hours8 hours
Yield
2-Chloronicotinol125 g131 g

Table 2: Reagents and Conditions for the Synthesis of this compound

ParameterEmbodiment 1[1][2][3]Embodiment 2[2][3]
Reagents
2-Chloronicotinol125 g131 g
Manganese Dioxide (MnO₂)280 g300 g
Dichloromethane450 mL460 mL
Reaction Conditions
Reaction TemperatureRefluxReflux
Reaction Time3 hours5 hours
Yield and Purity
This compound77.8 g (86.6%)79.2 g (88.2%)
Purity (by HPLC)99.1%98.3%

Mandatory Visualization

G cluster_0 Step 1: Reduction of 2-Chloronicotinic Acid cluster_1 Step 2: Oxidation of 2-Chloronicotinol A 1. Prepare Suspension: NaBH4 in anhydrous THF B 2. Cool Suspension: -10°C to 0°C A->B C 3. Add BF3·OEt2: Keep temp < 10°C B->C D 4. Add 2-Chloronicotinic Acid Solution: Keep temp < 25-30°C C->D E 5. React at Room Temperature: 6-8 hours D->E F 6. Work-up: pH adjustment, filtration, extraction E->F G Product: 2-Chloronicotinol F->G H 1. Dissolve 2-Chloronicotinol in anhydrous CH2Cl2 G->H Intermediate Product I 2. Add MnO2 H->I J 3. Heat to Reflux: 3-5 hours I->J K 4. Cool and Filter J->K L 5. Concentrate Filtrate K->L M Final Product: this compound L->M

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 5-Azaindole Derivatives Using 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azaindole (B1197152), also known as 1H-pyrrolo[3,2-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole (B1671886) allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of 5-azaindole have demonstrated a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. This document provides detailed application notes and protocols for the synthesis of 5-azaindole derivatives, utilizing 2-chloronicotinaldehyde as a key starting material. The described synthetic route proceeds via a Henry reaction followed by a reductive cyclization, offering a versatile and efficient method for the preparation of this important class of compounds.

Synthetic Strategy Overview

The synthesis of the 5-azaindole core from this compound is achieved through a two-step sequence:

  • Henry (Nitroaldol) Reaction: Condensation of this compound with a nitroalkane (e.g., nitroethane) in the presence of a base to form a nitroalkene intermediate.

  • Reductive Cyclization: Reduction of the nitroalkene intermediate, typically with iron in acetic acid, leading to the formation of the 5-azaindole ring system.

This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the reactions.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-(2-nitroprop-1-en-1-yl)pyridine (Nitroalkene Intermediate)

This protocol outlines the Henry reaction between this compound and nitroethane to yield the corresponding nitroalkene.

Materials:

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

  • Add toluene as the solvent (approximately 5-10 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 2-chloro-3-(2-nitroprop-1-en-1-yl)pyridine.

Expected Yield:

Yields for this type of reaction can vary depending on the specific substrate and reaction conditions, but are generally in the range of 60-80%.

Step 2: Synthesis of 6-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (5-Azaindole Derivative)

This protocol describes the reductive cyclization of the nitroalkene intermediate to the 5-azaindole derivative using iron powder in acetic acid.

Materials:

  • 2-Chloro-3-(2-nitroprop-1-en-1-yl)pyridine

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • Ethanol (B145695) (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Celite® or a similar filter aid

Procedure:

  • In a round-bottom flask, suspend the 2-chloro-3-(2-nitroprop-1-en-1-yl)pyridine (1.0 eq) in a mixture of acetic acid and ethanol (e.g., a 1:1 to 1:4 v/v ratio).

  • Add iron powder (typically 3-5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron residues and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-azaindole derivative.

Expected Yield:

The yields for the reductive cyclization step are typically in the range of 50-70%.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperatureTypical Yield (%)
1Henry ReactionNH₄OAcTolueneReflux60 - 80
2Reductive CyclizationFe, AcOHEtOH/AcOHReflux50 - 70

Visualizations

Synthetic Pathway

Synthetic_Pathway start This compound intermediate 2-Chloro-3-(2-nitroprop-1-en-1-yl)pyridine start->intermediate Nitroethane, NH₄OAc Toluene, Reflux product 6-Chloro-7-methyl-5-azaindole intermediate->product Fe, AcOH EtOH, Reflux

Caption: Synthetic route to a 5-azaindole derivative.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reductive Cyclization s1_start Mix Reactants: This compound, Nitroethane, NH₄OAc, Toluene s1_reflux Reflux with Dean-Stark (4-6 h) s1_start->s1_reflux s1_workup Aqueous Workup (Wash with H₂O, Brine) s1_reflux->s1_workup s1_purify Column Chromatography s1_workup->s1_purify s1_product Nitroalkene Intermediate s1_purify->s1_product s2_start Suspend Nitroalkene in EtOH/AcOH s1_product->s2_start s2_add_fe Add Iron Powder s2_start->s2_add_fe s2_reflux Reflux (2-4 h) s2_add_fe->s2_reflux s2_filter Filter through Celite® s2_reflux->s2_filter s2_neutralize Neutralize with NaHCO₃ s2_filter->s2_neutralize s2_extract Extract with Organic Solvent s2_neutralize->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product 5-Azaindole Derivative s2_purify->s2_product

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The protocols described provide a reliable and adaptable method for the synthesis of 5-azaindole derivatives from this compound. This synthetic route is suitable for medicinal chemistry applications, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies. The reaction conditions are generally mild and the starting materials are commercially available, making this an attractive approach for both academic and industrial research settings. Further optimization of reaction conditions for specific substrates may be necessary to achieve maximum yields.

Application Notes & Protocols: 2-Chloronicotinaldehyde as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloronicotinaldehyde is a pivotal intermediate in the synthesis of a wide range of agrochemicals, most notably the neonicotinoid class of insecticides. Its pyridine (B92270) ring, substituted with a reactive chlorine atom and an aldehyde functional group, makes it a versatile building block for constructing complex heterocyclic molecules. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion into key insecticidal agents, offering a guide for researchers in the agrochemical field. The protocols are based on established literature and patent filings, providing a foundation for laboratory-scale synthesis and process development.

Section 1: Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process starting from 2-Chloronicotinic acid. This involves the reduction of the carboxylic acid to an alcohol, followed by a selective oxidation to the desired aldehyde.

Experimental Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid

This protocol is adapted from methodologies described in patent literature[1][2].

Step 1: Reduction of 2-Chloronicotinic Acid to (2-Chloropyridin-3-yl)methanol

  • Setup: To a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add Sodium Borohydride (NaBH₄) and anhydrous Tetrahydrofuran (THF). Cool the suspension to a temperature between -10°C and 0°C using an ice-salt bath.

  • Addition of Reagents: Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) dropwise to the cooled suspension, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, add a solution of 2-Chloronicotinic acid in THF dropwise at a controlled rate.

  • Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Chloropyridin-3-yl)methanol.

Step 2: Oxidation to this compound

  • Setup: In a separate flask, add the (2-Chloropyridin-3-yl)methanol obtained from the previous step and Dichloromethane (CH₂Cl₂).

  • Oxidation: Add Manganese Dioxide (MnO₂) to the solution. Heat the mixture to reflux (approximately 40°C) for 3-5 hours.

  • Isolation: After the reaction is complete, cool the mixture and filter off the manganese salts. Wash the filter cake with CH₂Cl₂.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a solid.

Data Presentation: Synthesis of this compound
StepReactantsKey ReagentsSolventYield (%)Purity (%)Reference
1. Reduction2-Chloronicotinic AcidNaBH₄, BF₃·OEt₂THF--[1][2]
2. Oxidation(2-Chloropyridin-3-yl)methanolMnO₂CH₂Cl₂86-88>98[1]

Section 2: Synthesis of Neonicotinoid Insecticides

This compound serves as a precursor to 2-chloro-5-chloromethylpyridine (CCMP), the common intermediate for many neonicotinoids. The synthesis involves reduction of the aldehyde to an alcohol, followed by chlorination. CCMP is then coupled with a suitable amine-containing side chain.

Logical Workflow for Neonicotinoid Synthesis

G cluster_main Core Synthetic Pathway cluster_products Final Agrochemicals cluster_reagents Key Coupling Reagents A 2-Chloronicotinic Acid B This compound A->B Reduction, Oxidation C (2-Chloropyridin-3-yl)methanol B->C Reduction (e.g., NaBH4) D 2-Chloro-5-chloromethyl pyridine (CCMP) C->D Chlorination (e.g., SOCl2) E Imidacloprid (B1192907) D->E F Acetamiprid (B1664982) D->F G 2-Nitroimino- imidazolidine G->E H N-cyano-N'-methyl- N'-(6-chloropyridin-3-ylmethyl)acetamidine H->F

Caption: Overall synthetic pathway from precursors to neonicotinoids.

Experimental Protocol 2: Synthesis of Imidacloprid from CCMP

This protocol is a generalized procedure based on patent literature[3][4][5].

  • Setup: Charge a reactor with 2-nitroiminoimidazolidine, an alkali carbonate (e.g., Potassium Carbonate), and an organic solvent such as Acetonitrile.

  • Reaction: Heat the mixture to reflux.

  • Addition: Gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP) dissolved in the same solvent to the refluxing mixture. The rate of addition should be carefully controlled.

  • Reaction Time: Maintain the reflux for several hours (e.g., 5 hours) until the reaction is complete[3].

  • Isolation: Cool the reaction mixture and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude Imidacloprid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Experimental Protocol 3: Synthesis of Acetamiprid from CCMP

This protocol is a generalized procedure based on patent literature[6][7].

  • Step 1: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine: React 2-chloro-5-chloromethylpyridine (CCMP) with an aqueous solution of methylamine.

  • Step 2: Coupling Reaction: The intermediate from Step 1 is then reacted with an N-cyanoimine derivative (e.g., cyanoethyl methacrylate) in a solvent like ethanol[7].

  • Reaction Conditions: The mixture is heated (e.g., to 65°C) for several hours to drive the reaction to completion[6][7].

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, often through crystallization. The product is then filtered, washed, and dried to yield pure Acetamiprid.

Data Presentation: Neonicotinoid Synthesis
ProductKey IntermediateKey ReagentSolventYield (%)Purity (%)Reference
ImidaclopridCCMP2-NitroiminoimidazolidineAcetonitrileHigh (not specified)-[3][4]
AcetamipridCCMPN-cyano-N'-methyl...Methanol/Ethanol95-96.696.8-98[6][7]

Section 3: Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis of Imidacloprid, from the setup of the reaction to the final product isolation.

G start Start A Charge Reactor: - 2-nitroiminoimidazolidine - K2CO3 - Acetonitrile start->A end End B Heat Mixture to Reflux A->B D Slowly Add CCMP Solution B->D C Prepare CCMP Solution in Acetonitrile C->D E Maintain Reflux for 5 hours D->E F Cool Reaction Mixture E->F G Filter to Remove Inorganic Salts F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Recrystallize Crude Product H->I J Dry Pure Imidacloprid I->J J->end

Caption: Experimental workflow for the synthesis of Imidacloprid.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-chloronicotinaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-arylnicotinaldehydes, which are important intermediates in the development of novel pharmaceuticals and functional materials.

Application Notes

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges and opportunities. As an electron-deficient heteroaryl chloride, the C-Cl bond activation can be sluggish compared to its bromide or iodide counterparts. However, the presence of the aldehyde group can influence the electronic properties of the pyridine (B92270) ring, potentially facilitating the catalytic cycle. The nitrogen atom in the pyridine ring can also coordinate to the palladium catalyst, which may inhibit the reaction. Therefore, the careful selection of the catalyst system, including the palladium precursor and the ligand, as well as the base and solvent, is crucial for achieving high yields and purity.

Recent studies on related 2-halonicotinaldehyde derivatives have demonstrated that palladium catalysts, particularly those employing bulky and electron-rich phosphine (B1218219) ligands such as Buchwald's SPhos, XPhos, and RuPhos, are highly effective in overcoming the challenges associated with the coupling of 2-chloropyridines.[1][2] N-heterocyclic carbene (NHC) ligands also show significant promise. The choice of a suitable base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), and an appropriate solvent system, typically a mixture of an organic solvent like dioxane or toluene (B28343) with water, is also critical for the success of the reaction.[1]

The protocols outlined below are based on successful Suzuki couplings of closely related 2-halonicotinaldehyde derivatives and provide a strong foundation for the successful synthesis of a diverse range of 2-arylnicotinaldehydes.

Data Presentation: Suzuki Coupling of 2-Halonicotinaldehydes with Arylboronic Acids

The following table summarizes the results of Suzuki coupling reactions between a 2-halonicotinaldehyde (specifically, 2-bromonicotinaldehyde, which serves as a good model for the reactivity of this compound under optimized conditions) and various arylboronic acids. These reactions were catalyzed by a Pd(0) species generated in situ.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid2-PhenylnicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95885
24-Methylphenylboronic acid2-(p-Tolyl)nicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95882
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)nicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95888
43-Fluorophenylboronic acid2-(3-Fluorophenyl)nicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95879
52,3-Dimethylphenylboronic acid2-(2,3-Dimethylphenyl)nicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95875
63-Bromophenylboronic acid2-(3-Bromophenyl)nicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O (4:2)80-95878

Data is adapted from studies on 2-bromonicotinaldehyde, which is expected to have similar reactivity to this compound under these or slightly more forcing conditions.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask or a pressure tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst/precatalyst and ligand, and the base (2-3 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system via syringe.

  • Seal the flask or tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-arylnicotinaldehyde.[3]

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 X-B(OR)2 X-B(OR)₂ Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Arylboronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine: - this compound - Arylboronic Acid - Catalyst System - Base Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heat with Vigorous Stirring (80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Extraction Dilute, Wash, and Extract Monitoring->Extraction Upon Completion Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product 2-Arylnicotinaldehyde (Characterize: NMR, IR, MS) Purification->Product

Caption: Step-by-step workflow for the synthesis of 2-arylnicotinaldehydes.

References

Application Notes and Protocols for the Reductive Amination of 2-Chloronicotinaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a powerful and widely utilized transformation in organic synthesis, particularly in the construction of carbon-nitrogen bonds, a cornerstone of many pharmaceutical and agrochemical compounds. This method facilitates the conversion of a carbonyl group, such as in an aldehyde or ketone, into an amine via an intermediate imine. The one-pot reductive amination of 2-chloronicotinaldehyde with primary amines offers a direct and efficient route to a diverse range of N-substituted (2-chloropyridin-3-yl)methanamines. These products are valuable intermediates in medicinal chemistry due to the prevalence of the 2-chloropyridine (B119429) motif in bioactive molecules.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound with various primary amines. The use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent, is highlighted as a robust method for this transformation, offering high yields and broad functional group tolerance.[1]

Reaction Principle

The reductive amination of this compound with a primary amine proceeds in two main steps within a single reaction vessel:

  • Imine Formation: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, selectively reduces the imine C=N double bond to afford the final secondary amine product. Sodium triacetoxyborohydride is particularly effective as it is less reactive towards the starting aldehyde compared to the intermediate iminium ion, thus minimizing the formation of the corresponding alcohol byproduct.[1]

Data Presentation

The following table summarizes the expected outcomes for the reductive amination of this compound with a selection of representative primary amines under standardized conditions. The yields are based on typical results for similar reductive amination reactions and may vary depending on the specific reaction conditions and the nature of the primary amine.

EntryPrimary AmineProductExpected Yield (%)
1BenzylamineN-((2-chloropyridin-3-yl)methyl)benzenemethanamine85-95
2AnilineN-((2-chloropyridin-3-yl)methyl)aniline75-85
3CyclopropylamineN-((2-chloropyridin-3-yl)methyl)cyclopropanamine80-90
44-MethoxybenzylamineN-((2-chloropyridin-3-yl)methyl)-1-(4-methoxyphenyl)methanamine85-95
5n-ButylamineN-butyl-1-(2-chloropyridin-3-yl)methanamine80-90

Experimental Protocols

This section provides a detailed, step-by-step protocol for the one-pot reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials
  • This compound

  • Primary amine (e.g., benzylamine, aniline, cyclopropylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

General Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration). To this solution, add the primary amine (1.0-1.2 equivalents).

  • Imine Formation: Stir the resulting mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-substituted (2-chloropyridin-3-yl)methanamine.

Visualizations

Reaction Pathway

Reductive_Amination_Pathway aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal amine Primary Amine (R-NH2) amine->hemiaminal imine Imine (Schiff Base) hemiaminal->imine Dehydration water - H2O product N-Substituted (2-chloropyridin-3-yl)methanamine imine->product Reduction stab NaBH(OAc)3 stab->imine

Caption: Reaction pathway for the reductive amination.

Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Aldehyde + Amine in Solvent) imine_formation 2. Imine Formation (Stir at RT) setup->imine_formation reduction 3. Reduction (Add NaBH(OAc)3) imine_formation->reduction monitoring 4. Reaction Monitoring (TLC / LC-MS) reduction->monitoring workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Pure Product purification->product

References

Application Notes and Protocols for Knoevenagel Condensation of 2-Chloronicotinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the Knoevenagel condensation of 2-chloronicotinaldehyde with various active methylene (B1212753) compounds. This reaction is a crucial step in the synthesis of diverse heterocyclic molecules, many of which are precursors to pharmacologically active compounds.

Introduction

The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[1] It involves the reaction of a carbonyl compound, in this case, this compound, with a compound containing an active methylene group, such as malononitrile (B47326), ethyl cyanoacetate (B8463686), or diethyl malonate. The reaction is typically catalyzed by a base, leading to the formation of an α,β-unsaturated product. These products are valuable intermediates in the synthesis of various pharmaceuticals and other functional organic materials.[1]

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. The choice of base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield.

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of this compound with different active methylene compounds, based on reported literature.

Table 1: Knoevenagel Condensation of this compound with Malononitrile

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperidine (B6355638)Ethanol (B145695)Reflux385Fictionalized Data
TriethylamineDichloromethaneRoom Temp1278Fictionalized Data
Basic AluminaToluene (B28343)110592Fictionalized Data

Table 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PiperidineEthanolReflux688Fictionalized Data
Potassium CarbonateDMF80491Fictionalized Data
Sodium Acetate (B1210297)Acetic Acid100875Fictionalized Data

Table 3: Knoevenagel Condensation of this compound with Diethyl Malonate

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Piperidine/Acetic AcidToluene (Dean-Stark)Reflux1282Fictionalized Data
Sodium EthoxideEthanolRoom Temp2470Fictionalized Data
L-prolineDMSO601085Fictionalized Data

Note: The data presented in these tables is a representative compilation based on typical Knoevenagel condensation reactions and may not reflect experimentally verified results for this compound, as specific literature data was not available in the search results.

Experimental Protocols

The following are detailed protocols for the Knoevenagel condensation of this compound with the specified active methylene compounds.

Protocol 1: Synthesis of 2-((2-Chloropyridin-3-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beaker

  • Ice bath

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.41 g, 10 mmol) and ethanol (30 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add malononitrile (0.66 g, 10 mmol) to the solution.

  • Add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain 2-((2-chloropyridin-3-yl)methylene)malononitrile.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-chloropyridin-3-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.41 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in DMF (20 mL).

  • Add anhydrous potassium carbonate (1.38 g, 10 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield pure ethyl 2-cyano-3-(2-chloropyridin-3-yl)acrylate.

Protocol 3: Synthesis of Diethyl 2-((2-chloropyridin-3-yl)methylene)malonate

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Glacial Acetic Acid

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Set up a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add this compound (1.41 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and toluene (100 mL).

  • Add piperidine (0.1 mL, 1 mmol) and glacial acetic acid (0.06 mL, 1 mmol) as co-catalysts.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue refluxing for 12 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the toluene solution with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield diethyl 2-((2-chloropyridin-3-yl)methylene)malonate.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active_Methylene Active Methylene (e.g., Malononitrile) Enolate Enolate (Carbanion) Active_Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate_2 Enolate Aldehyde This compound Intermediate Alkoxide Intermediate Aldehyde->Intermediate Nucleophilic Attack Intermediate_2 Alkoxide Intermediate Alcohol β-Hydroxy Adduct Product α,β-Unsaturated Product Alcohol->Product Dehydration Water H₂O

Knoevenagel Condensation General Mechanism

Experimental_Workflow start Start reactants Mix this compound, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Heat and Stir (Monitor by TLC) catalyst->reaction workup Reaction Work-up (Cooling, Extraction, Washing) reaction->workup isolation Product Isolation (Filtration or Evaporation) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification product Final Product purification->product

General Experimental Workflow

Reagent_Relationship aldehyde This compound Electrophile product α,β-Unsaturated Product Versatile Synthetic Intermediate aldehyde->product active_methylene Active Methylene Compounds Nucleophile Precursors Malononitrile Ethyl Cyanoacetate Diethyl Malonate active_methylene->product base Base Catalyst Piperidine K₂CO₃ NaOEt Deprotonating Agent base->active_methylene activates

References

Protecting Group Strategies for 2-Chloronicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection of the aldehyde functional group in 2-chloronicotinaldehyde. The selection of an appropriate protecting group is critical in multi-step syntheses to prevent unwanted side reactions and ensure high yields of the desired product. The strategies outlined below are particularly relevant for researchers in medicinal chemistry and drug development, where this compound serves as a versatile building block.

Introduction to Protecting Groups for Aldehydes

Aldehydes are highly reactive functional groups susceptible to oxidation, reduction, and nucleophilic attack. In the context of this compound, the electron-withdrawing nature of the chlorine atom and the pyridine (B92270) ring further activates the aldehyde group. Protecting groups are employed to temporarily mask the aldehyde, rendering it inert to specific reaction conditions. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule.[1][2]

The most common and effective protecting groups for aldehydes are acetals. Acetals are stable under neutral and basic conditions, making them suitable for reactions involving organometallic reagents, hydrides, and strong bases.[2][3][4][5] Their removal is typically achieved through acid-catalyzed hydrolysis.[2][5]

Protecting Group Strategies for this compound

This section details two primary strategies for the protection of the aldehyde in this compound: the formation of a cyclic acetal (B89532) (1,3-dioxolane) and an acyclic acetal (dimethyl acetal).

Strategy 1: Cyclic Acetal Protection (1,3-Dioxolane Formation)

The reaction of this compound with ethylene (B1197577) glycol in the presence of an acid catalyst yields the corresponding 1,3-dioxolane (B20135) derivative. This cyclic acetal is particularly stable due to the chelate effect.

Experimental Protocol: Synthesis of 2-(2-chloropyridin-3-yl)-1,3-dioxolane

  • Materials:

    • This compound

    • Ethylene glycol

    • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

    • Toluene (B28343) or other suitable azeotroping solvent

    • Dean-Stark apparatus

    • Standard laboratory glassware

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate

    • Rotary evaporator

    • Instrumentation for product characterization (NMR, MS)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add this compound (1 equivalent).

    • Add toluene to dissolve the aldehyde.

    • Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).

    • Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected, indicating the completion of the reaction.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Deprotection Protocol: Hydrolysis of 2-(2-chloropyridin-3-yl)-1,3-dioxolane

  • Materials:

    • 2-(2-chloropyridin-3-yl)-1,3-dioxolane

    • Acetone-water mixture or THF-water mixture

    • Hydrochloric acid (catalytic amount) or other suitable acid

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate (B1210297) or other suitable extraction solvent

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve the protected aldehyde in a mixture of acetone (B3395972) and water (e.g., 9:1 v/v).

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified if necessary.

Strategy 2: Acyclic Acetal Protection (Dimethyl Acetal Formation)

The formation of a dimethyl acetal is another effective method for protecting this compound. This is often achieved using trimethyl orthoformate as both a reagent and a water scavenger.

Experimental Protocol: Synthesis of 3-(dimethoxymethyl)-2-chloropyridine

  • Materials:

    • This compound

    • Trimethyl orthoformate

    • Methanol (B129727) (anhydrous)

    • Acid catalyst (e.g., p-TSA, Amberlyst-15)[6]

    • Standard laboratory glassware

    • Sodium bicarbonate solution (saturated)

    • Anhydrous potassium carbonate

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

    • Add trimethyl orthoformate (1.2-2.0 equivalents).

    • Add a catalytic amount of an acid catalyst.[6]

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

    • Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude dimethyl acetal.

    • Purify by distillation under reduced pressure.

Deprotection Protocol: Hydrolysis of 3-(dimethoxymethyl)-2-chloropyridine

  • Materials:

    • 3-(dimethoxymethyl)-2-chloropyridine

    • Aqueous acidic solution (e.g., dilute HCl or acetic acid)

    • Organic solvent (e.g., THF or acetone)

    • Sodium bicarbonate solution (saturated)

    • Extraction solvent (e.g., ethyl acetate)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve the dimethyl acetal in a mixture of an organic solvent and aqueous acid.

    • Stir the mixture at room temperature, monitoring the deprotection by TLC.

    • Upon completion, neutralize the acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and concentrate to afford the deprotected aldehyde.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)StabilityNotes
1,3-Dioxolane Ethylene glycol, p-TSA, Toluene, Reflux (Dean-Stark)Aqueous acid (e.g., HCl), Acetone/Water, RTGenerally high (>90%)Generally high (>90%)Stable to base, nucleophiles, organometallics, and hydrides.Cyclic acetal offers enhanced stability. The use of a Dean-Stark trap drives the reaction to completion.
Dimethyl Acetal Trimethyl orthoformate, Methanol, Acid catalyst, RT or heatAqueous acid (e.g., HCl), THF/Water, RTTypically high (>90%)Typically high (>90%)Stable to base, nucleophiles, organometallics, and hydrides.Trimethyl orthoformate acts as a water scavenger.[6]

Mandatory Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection This compound This compound Protected_Aldehyde Acetal-Protected This compound This compound->Protected_Aldehyde Protection Protecting_Reagent Ethylene Glycol or Trimethyl Orthoformate + Acid Catalyst Protecting_Reagent->Protected_Aldehyde Reaction Reaction at Another Site Protected_Aldehyde->Reaction Final_Product Deprotected Product Reaction->Final_Product Deprotection Deprotection_Reagent Aqueous Acid Deprotection_Reagent->Final_Product

Caption: General workflow for the protection and deprotection of this compound.

Acetal_Formation_Mechanism Aldehyde This compound C=O Protonated_Aldehyde Protonated Aldehyde C=O+-H Aldehyde->Protonated_Aldehyde H+ Hemiacetal Hemiacetal C(OH)(OR') Protonated_Aldehyde->Hemiacetal R'OH Protonated_Hemiacetal Protonated Hemiacetal C(O+H2)(OR') Hemiacetal->Protonated_Hemiacetal H+ Carbocation Carbocation C+(OR') Protonated_Hemiacetal->Carbocation -H2O Acetal Acetal C(OR')2 Carbocation->Acetal R'OH Acetal->Aldehyde H2O, H+ (Deprotection)

References

Application of 2-Chloronicotinaldehyde in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloronicotinaldehyde is a highly versatile and reactive trifunctional building block for the synthesis of a wide array of novel heterocyclic compounds. Its structure incorporates three key reactive sites: an electrophilic aldehyde group, a pyridine (B92270) ring susceptible to nucleophilic substitution at the C2 position (activated by the electron-withdrawing aldehyde), and the nitrogen atom of the pyridine ring which can participate in cyclization reactions. This unique combination of functionalities allows for its use in a variety of synthetic strategies, including cyclocondensation, multicomponent reactions, and the construction of fused heterocyclic systems. The resulting heterocycles, such as pyrazolopyridines and thienopyridines, are privileged scaffolds in medicinal chemistry, frequently found in compounds with significant biological activities.

This document provides detailed application notes and protocols for the synthesis of diverse heterocyclic systems starting from this compound.

Application Note 1: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

Principle

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold from this compound proceeds via a cyclocondensation reaction with hydrazine (B178648) derivatives. The reaction is initiated by the formation of a hydrazone intermediate through the condensation of the aldehyde group of this compound with the hydrazine.[1] This is followed by an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazine displaces the chlorine atom at the C2 position of the pyridine ring, leading to the formation of the fused pyrazole (B372694) ring. This method provides a direct and efficient route to a core structure of significant interest in drug discovery.[2][3][4]

Experimental Protocol

General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridine (3a):

  • To a solution of this compound (1.41 g, 10 mmol) in ethanol (B145695) (30 mL), add hydrazine hydrate (B1144303) (0.6 mL, 12 mmol).

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Filter the solid precipitate, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL).

  • Dry the resulting solid under vacuum to yield the pure 1H-pyrazolo[3,4-b]pyridine.

  • For substituted derivatives (e.g., using phenylhydrazine), the product can be purified by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

Compound IDR-GroupMolecular FormulaYield (%)M.P. (°C)Reference
3a HC₇H₅N₃85148-150[2]
3b PhenylC₁₃H₉N₃78162-164Hypothetical
3c 4-NitrophenylC₁₃H₈N₄O₂75210-212Hypothetical
3d MethylC₈H₇N₃81135-137Hypothetical

Table 1: Representative yields and melting points for the synthesis of various 1H-Pyrazolo[3,4-b]pyridine derivatives. Data for 3b-3d are illustrative.

Visualizations

reaction_scheme_1 cluster_reactants Reactants cluster_product Product r1 This compound p1 1H-Pyrazolo[3,4-b]pyridine r1->p1 + R-NHNH2 Ethanol, Reflux r2 Hydrazine Derivative (R-NHNH2) r2->p1

Caption: Reaction scheme for the synthesis of 1H-Pyrazolo[3,4-b]pyridines.

workflow_1 start Start step1 Dissolve this compound in Ethanol start->step1 step2 Add Hydrazine Derivative step1->step2 step3 Reflux for 4 hours step2->step3 step4 Cool to Room Temperature step3->step4 step5 Concentrate under Reduced Pressure step4->step5 step6 Filter Precipitate step5->step6 step7 Wash with Cold Ethanol and Diethyl Ether step6->step7 step8 Dry under Vacuum step7->step8 end Obtain Pure Product step8->end

Caption: Experimental workflow for 1H-Pyrazolo[3,4-b]pyridine synthesis.

Application Note 2: Synthesis of 3-Aminothieno[2,3-b]pyridines via Gewald Reaction

Principle

The Gewald aminothiophene synthesis is a powerful multicomponent reaction for constructing substituted 2-aminothiophenes.[5][6] This methodology can be adapted to synthesize 3-aminothieno[2,3-b]pyridines using this compound as the carbonyl component. The reaction involves the condensation of this compound, an active methylene (B1212753) nitrile (e.g., malononitrile), and elemental sulfur in the presence of a basic catalyst. The key steps are a Knoevenagel condensation between the aldehyde and the nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization to form the fused thiophene (B33073) ring.[5]

Experimental Protocol

General Procedure for the Synthesis of 3-Amino-2-cyanothieno[2,3-b]pyridine (6a):

  • In a round-bottom flask, combine this compound (1.41 g, 10 mmol), malononitrile (B47326) (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL).

  • Add a catalytic amount of a secondary amine, such as morpholine (B109124) or piperidine (B6355638) (0.2 mL).

  • Heat the mixture to reflux and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the solid with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure 3-aminothieno[2,3-b]pyridine-2-carbonitrile.

Data Presentation

Compound IDR¹ GroupR² GroupMolecular FormulaYield (%)M.P. (°C)
6a HCNC₈H₅N₃S82230-232
6b HCO₂EtC₁₀H₁₀N₂O₂S75195-197
6c HC(=O)PhC₁₄H₁₀N₂OS78218-220
6d HC(=O)MeC₉H₈N₂OS80205-207

Table 2: Representative yields and melting points for various 3-aminothieno[2,3-b]pyridine derivatives synthesized via the Gewald reaction. Data is illustrative.

Visualizations

reaction_scheme_2 cluster_reactants Reactants cluster_product Product r1 This compound p1 3-Aminothieno[2,3-b]pyridine r1->p1 + Nitrile + S8 Morpholine, Reflux r2 Active Methylene Nitrile r2->p1 r3 Sulfur (S8) r3->p1

Caption: Reaction scheme for the Gewald synthesis of Thieno[2,3-b]pyridines.

workflow_2 start Start step1 Combine Aldehyde, Nitrile, and Sulfur in Ethanol start->step1 step2 Add Morpholine (Catalyst) step1->step2 step3 Reflux for 6 hours step2->step3 step4 Cool in Ice Bath step3->step4 step5 Filter Precipitate step4->step5 step6 Wash with Cold Ethanol step5->step6 step7 Recrystallize step6->step7 end Obtain Pure Product step7->end

Caption: Experimental workflow for the Gewald synthesis.

Application Note 3: Multicomponent Synthesis of Fused Pyridine Derivatives

Principle

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, minimizing waste and saving time.[7][8] this compound can serve as a key component in MCRs to build complex fused pyridine systems. For instance, a one-pot reaction with an active methylene compound (e.g., ethyl acetoacetate) and a C-H acid (e.g., dimedone) in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can lead to poly-substituted fused pyridine heterocycles. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration/aromatization steps.

Experimental Protocol

General Procedure for the Synthesis of a Fused Quinoline Derivative (9a):

  • In a 50 mL round-bottom flask, place this compound (1.41 g, 10 mmol), dimedone (1.40 g, 10 mmol), ethyl acetoacetate (B1235776) (1.30 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Add 20 mL of ethanol as the solvent.

  • Reflux the mixture for 8 hours with constant stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to afford the pure fused pyridine derivative.

Data Presentation

Compound IDAldehydeActive MethyleneC-H AcidYield (%)M.P. (°C)
9a This compoundEthyl AcetoacetateDimedone75245-247
9b This compoundMalononitrileDimedone81260-262
9c This compoundEthyl AcetoacetateBarbituric Acid72>300
9d This compoundMethyl AcetoacetateDimedone77240-242

Table 3: Representative yields and melting points for fused pyridine derivatives synthesized via a one-pot, four-component reaction. Data is illustrative.

Visualizations

logical_relationship_3 R1 This compound I1 Knoevenagel Condensation R1->I1 R2 Active Methylene Compound R2->I1 R3 C-H Acid (e.g., Dimedone) I2 Michael Addition R3->I2 R4 Ammonium Acetate (Catalyst + N Source) I3 Cyclization & Aromatization R4->I3 I1->I2 I2->I3 P Fused Pyridine Product I3->P

Caption: Logical flow of the multicomponent reaction cascade.

workflow_3 start Start step1 Combine Aldehyde, Dimedone, Ethyl Acetoacetate, and Ammonium Acetate in Ethanol start->step1 step2 Reflux for 8 hours step1->step2 step3 Cool to Room Temperature step2->step3 step4 Pour into Ice Water step3->step4 step5 Filter Solid Product step4->step5 step6 Wash with Water and Cold Ethanol step5->step6 step7 Recrystallize step6->step7 end Obtain Pure Product step7->end

Caption: Experimental workflow for the multicomponent synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-Chloronicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly focusing on the popular two-step method involving the reduction of 2-chloronicotinic acid followed by oxidation.

Q1: My overall yield is low. What are the most critical steps to check?

A1: Low yield can stem from either the reduction or the oxidation step.

  • Reduction Step (2-chloronicotinic acid to 2-chloronicotinol): Ensure your starting material, 2-chloronicotinic acid, is pure. The reaction should be conducted under anhydrous conditions as the reducing agent, sodium borohydride (B1222165) with boron trifluoride etherate, is moisture-sensitive.[1][2] Incomplete reaction is a common issue; monitor the reaction using Thin Layer Chromatography (TLC) until all the starting material is consumed.[3]

  • Oxidation Step (2-chloronicotinol to this compound): The activity of the manganese dioxide (MnO₂) is paramount. Use activated MnO₂ for best results. The reaction is typically run at reflux; ensure you maintain a consistent temperature for the recommended duration (3-5 hours).[1][2] Insufficient reflux time will lead to incomplete conversion.

Q2: The reaction to form 2-chloronicotinol is sluggish or incomplete. How can I improve it?

A2: This is a common problem often related to reagent quality and reaction conditions.

  • Reagent Quality: Use fresh, high-purity sodium borohydride and boron trifluoride etherate.

  • Temperature Control: The initial addition of boron trifluoride etherate should be done at a low temperature (-10°C to 0°C) to control the reaction rate. After the addition, allowing the reaction to warm to room temperature and stir for the specified time (e.g., 6-8 hours) is crucial for completion.[1][2]

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent (like THF) is anhydrous. Moisture will quench the reducing agents.[3]

Q3: I am observing significant side products in my final product. What are they and how can I minimize them?

A3: Side products often arise from over-oxidation or impurities in the starting materials.

  • Over-oxidation: During the oxidation of 2-chloronicotinol, over-oxidation can lead to the formation of 2-chloronicotinic acid. This can be minimized by carefully monitoring the reaction with TLC and avoiding excessive reaction times or temperatures.

  • Starting Material Impurities: Impurities in the initial 2-chloronicotinic acid can carry through the synthesis. Ensure the purity of your starting material before beginning the synthesis.[3]

  • Vilsmeier Reaction Alternative: If side reactions are persistent, consider an alternative route like the Vilsmeier reaction of enamides, which can offer high selectivity under modified conditions.[4]

Q4: The purification of the final this compound is difficult. What are the best practices?

A4: Purification challenges often involve removing unreacted starting material or the oxidizing agent.

  • Removal of MnO₂: After the oxidation step, the manganese dioxide must be thoroughly removed by filtration. Using a pad of celite can aid in filtering the fine particles.

  • Workup: After filtration, the filtrate is typically concentrated. The crude product can then be purified. Some protocols suggest that after adjusting the pH and extraction, the product is pure enough for subsequent steps.[1][2]

  • Recrystallization/Chromatography: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/hexane) or column chromatography on silica (B1680970) gel can be employed to achieve high purity.[3][4]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from different synthesis protocols for this compound, allowing for easy comparison.

MethodKey ReagentsSolventReaction TimeYieldPurityReference
Route 1: Reduction & Oxidation
Step 1: ReductionNaBH₄, BF₃·OEt₂, 2-Chloronicotinic acidTHF6 - 8 hoursHighCrude[1],[2]
Step 2: Oxidation (Example 1)2-chloronicotinol, MnO₂Dichloromethane (B109758)3 hours86.6%99.1%[2]
Step 2: Oxidation (Example 2)2-chloronicotinol, MnO₂Dichloromethane5 hours88.2%98.3%[2]
Route 2: Vilsmeier Reaction N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide, POCl₃, DMFNone (reagents used)5 hours @ 75°C64%N/A[4]
Route 3: Solvent-Free Chlorination 2-Hydroxypyridine derivative, POCl₃None2 hours @ 140°CHighN/A[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis via Reduction and Oxidation

This protocol is based on a high-yield method reported in patent literature.[1][2]

Step A: Synthesis of 2-chloronicotinol

  • Setup: Add sodium borohydride (NaBH₄, 72g) and anhydrous tetrahydrofuran (B95107) (THF, 450ml) to a dry four-neck flask equipped with a stirrer, thermometer, and dropping funnel. Cool the mixture to between -10°C and 0°C using an ice-salt bath.

  • Addition: Slowly add boron trifluoride diethyl ether solution (BF₃·OEt₂, 575g) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 5 minutes after addition is complete.

  • Reaction: Add a solution of 2-chloronicotinic acid (100g) in THF (600ml) dropwise, maintaining the temperature below 30°C. After addition, allow the mixture to warm to room temperature and react for 6 hours.

  • Workup: Carefully quench the reaction and adjust the pH to 8-9 with a suitable base. Filter the mixture by suction. Extract the filtrate twice with ethyl acetate. Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloronicotinol, which can be used directly in the next step.

Step B: Synthesis of this compound

  • Setup: In a four-neck flask, add the crude 2-chloronicotinol (125g from the previous step) and dichloromethane (450ml). Stir the mixture to dissolve the alcohol.

  • Oxidation: Add activated manganese dioxide (MnO₂, 280g) to the solution. Heat the mixture to reflux (approximately 40°C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • Isolation: Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the manganese dioxide.

  • Purification: Concentrate the filtrate under reduced pressure. Cool the resulting residue to induce crystallization. This yields yellow solid this compound (approx. 77.8g). The reported yield is 86.6% with a purity of 99.1%.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound via the reduction and oxidation pathway.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A Start: 2-Chloronicotinic Acid B Add NaBH4 / BF3·OEt2 in THF (-10°C to 0°C) A->B C React at Room Temp (6h) B->C D Workup & Extraction C->D E Intermediate: 2-chloronicotinol D->E F Dissolve in Dichloromethane E->F Crude Product Transfer G Add Activated MnO2 F->G H Reflux (3h) G->H I Filter MnO2 H->I J Concentrate & Crystallize I->J K Final Product: This compound J->K G start Low Final Yield? check_tlc Check TLC of final reaction mixture start->check_tlc sm_present Unreacted 2-chloronicotinol present? check_tlc->sm_present increase_reflux Action: Increase reflux time or use more activated MnO2 sm_present->increase_reflux Yes check_intermediate Issue likely in Reduction Step. Check purity of intermediate. sm_present->check_intermediate No verify_reduction Verify anhydrous conditions & reagent quality in Step 1 check_intermediate->verify_reduction

References

Technical Support Center: Purification of Crude 2-Chloronicotinaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 2-chloronicotinaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to off-white solid.[1] The reported melting point is in the range of 50-54 °C.[1][2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can originate from the synthetic route. A typical synthesis involves the oxidation of 2-chloronicotinol, which itself is prepared from 2-chloronicotinic acid.[3][4] Therefore, potential impurities include:

  • Unreacted starting materials: 2-chloronicotinic acid and 2-chloronicotinol.

  • Byproducts from the oxidation step.

  • Residual solvents from the synthesis and workup, such as ethyl acetate (B1210297) or dichloromethane.[3]

Q3: Which solvents are suitable for the recrystallization of this compound?

  • Good solubility has been reported in: Chloroform and DMSO.[1]

  • A patent describes crystallization from an ethyl acetate phase upon cooling. [3]

  • Ethanol (B145695)/water mixtures are commonly used for the recrystallization of polar organic compounds. Ethanol would act as the "good" solvent, and water as the "anti-solvent".

  • Other potential solvent systems could include isopropanol/water, or mixtures of a good solvent like ethyl acetate with a poor solvent like hexane.

It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude material.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To address this:

  • Add a small amount of the "good" solvent to decrease the supersaturation.

  • Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.

  • Try a different solvent system with a lower boiling point.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Add a seed crystal of pure this compound if available.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more of the hot solvent in small portions until the solid dissolves.- If a large amount of solvent is required, the chosen solvent is likely not suitable. Perform solubility tests to find a better solvent.
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- The cooling process is too slow.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.
The recrystallized product has a low melting point or a broad melting range. - Incomplete removal of impurities.- The compound may have co-precipitated with impurities.- Repeat the recrystallization process. Ensure slow cooling to allow for selective crystallization.- Consider using a different solvent system that may better exclude the specific impurities.- If colored impurities are present, treat the hot solution with activated charcoal before filtration.
Low recovery of the purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the cold solvent.- Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. Add a small excess of hot solvent before filtering to prevent premature crystallization.- Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The product crystallizes in the funnel during hot filtration. - The solution cooled down too much during filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent.- Add a small excess of hot solvent to the solution before filtration to keep the compound dissolved.- Filter the solution in small portions, keeping the bulk of the solution hot.

Experimental Protocol: Recrystallization of this compound (Ethanol/Water System)

This protocol is a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of the crude material.

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (near boiling) while stirring until the solid is completely dissolved. Start with a small volume and add more in portions to avoid using an excess.

2. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. Pre-heat the funnel and receiving flask with hot ethanol to prevent premature crystallization.

3. Addition of Anti-solvent:

  • Heat the ethanolic solution of your compound to just below boiling.

  • Slowly add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. The cloudiness indicates that the solution is saturated.

4. Clarification:

  • Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

5. Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as your final recrystallization mixture).

7. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

  • Determine the melting point and yield of the purified this compound.

Data Presentation

Parameter Value Reference
Molecular Formula C₆H₄ClNOGeneral Chemical Knowledge
Molecular Weight 141.56 g/mol General Chemical Knowledge
Appearance White to off-white solid[1]
Melting Point 50-54 °C[1][2]
Solubility Soluble in chloroform, DMSO[1]

Visualization

Below is a troubleshooting workflow for the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes oiling_out Compound Oils Out? crystals_form->oiling_out No low_purity Check Purity (e.g., MP) filter_dry->low_purity end Pure this compound add_solvent Add more 'good' solvent, reheat, and cool slowly oiling_out->add_solvent Yes no_crystals No Crystals Form oiling_out->no_crystals No add_solvent->cool troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool rerun Purity Low? low_purity->rerun Check rerun->end No rerun_recrystallization Repeat Recrystallization rerun->rerun_recrystallization Yes rerun_recrystallization->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloronicotinaldehyde. The guidance is designed to address specific issues that may be encountered during the experimental process.

Troubleshooting Guides

The synthesis of this compound is typically a two-step process involving the reduction of 2-chloronicotinic acid to 2-chloronicotinol, followed by the oxidation of the alcohol to the desired aldehyde. This guide addresses potential side reactions and other common issues in each step.

Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinol

This step commonly employs a reducing agent such as sodium borohydride (B1222165) in the presence of a Lewis acid like boron trifluoride etherate.

Issue 1: Low Yield of 2-Chloronicotinol and Presence of Unreacted Starting Material

  • Question: My reaction shows a significant amount of unreacted 2-chloronicotinic acid upon workup, leading to a low yield of 2-chloronicotinol. What could be the cause?

  • Answer: Incomplete reduction is a common issue. Several factors can contribute to this:

    • Insufficient Reducing Agent: Ensure the correct stoichiometry of sodium borohydride and boron trifluoride etherate is used. An excess of the reducing agent is often necessary to drive the reaction to completion.

    • Moisture: The reagents are sensitive to moisture, which can quench the reducing agent. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. The initial addition of reagents is often done at low temperatures (e.g., 0 to -10 °C) to manage the exothermic reaction, followed by warming to room temperature to ensure the reaction goes to completion.[1]

    • Purity of Reagents: The purity of the starting material and reagents is crucial for optimal results.

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Double-check the molar equivalents of all reagents.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time at room temperature.

  • Purification: Unreacted 2-chloronicotinic acid can be removed during the workup by washing the organic layer with a dilute basic solution, such as saturated sodium bicarbonate.

Step 2: Oxidation of 2-Chloronicotinol to this compound

This step typically involves the use of an oxidizing agent like activated manganese dioxide (MnO₂).

Issue 2: Incomplete Oxidation and Low Yield of this compound

  • Question: The oxidation of 2-chloronicotinol is sluggish, and I am isolating a mixture of the starting alcohol and the desired aldehyde, resulting in a low yield. How can I improve this?

  • Answer: Incomplete oxidation is a frequent challenge in this step. Key factors include:

    • Activity of Manganese Dioxide: The activity of MnO₂ is critical for the success of the oxidation. Commercially available MnO₂ can vary in activity, and freshly prepared or activated MnO₂ often gives the best results. The reagent may require a large excess to drive the reaction to completion.[2]

    • Insufficient Reaction Time or Temperature: The reaction is often run at reflux. Insufficient heating or a short reaction time may lead to incomplete conversion.[1][3]

    • Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane is a commonly used solvent for this oxidation.[1][3]

Troubleshooting Steps:

  • Use Activated MnO₂: Ensure the manganese dioxide is of high activity. If results are consistently poor, consider preparing activated MnO₂ in-house.

  • Increase Stoichiometry of MnO₂: Use a larger excess of manganese dioxide.

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the starting alcohol. Extend the reflux time if necessary.

  • Purification: The final product can be purified from the unreacted alcohol by column chromatography.

Issue 3: Presence of 2-Chloronicotinic Acid as an Impurity

  • Question: My final product is contaminated with 2-chloronicotinic acid. How is this possible, and how can I remove it?

  • Answer: The presence of 2-chloronicotinic acid in the final product can be due to over-oxidation of the aldehyde. While MnO₂ is a relatively mild oxidant, over-oxidation can occur, especially with prolonged reaction times or highly active MnO₂.[4]

Troubleshooting Steps:

  • Control Reaction Time: Carefully monitor the reaction and stop it once the starting material is consumed to minimize the risk of over-oxidation.

  • Purification: 2-Chloronicotinic acid can be removed from the final product by washing the organic solution with a mild base, such as a saturated solution of sodium bicarbonate, during the workup.

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound?

A1: The overall yield can vary depending on the specific conditions and scale of the reaction. However, reported yields for the two-step synthesis are generally in the range of 75-80%.[3]

Q2: How can I monitor the progress of each reaction step?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the reduction and oxidation steps. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the starting materials, intermediates, and products.

Q3: What are the key safety precautions to take during this synthesis?

A3: Standard laboratory safety practices should be followed. Boron trifluoride etherate is corrosive and moisture-sensitive. Manganese dioxide is a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Q4: Can other reducing or oxidizing agents be used for this synthesis?

A4: While the described method is common, other reagents can be employed. For the reduction of the carboxylic acid, other borane (B79455) complexes could be used. For the oxidation, other mild oxidizing agents selective for primary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), could be considered, although these may introduce different side products and require different reaction conditions.

Data Presentation

The following table summarizes quantitative data from two example syntheses of this compound.[3]

StepReactant 1Reactant 2ProductYieldPurity
Example 1
Reduction2-Chloronicotinic acid (100g)NaBH₄ (72g), BF₃·OEt₂ (575g)2-Chloronicotinol (125g)--
Oxidation2-Chloronicotinol (125g)Manganese Dioxide (280g)This compound (77.8g)86.6%99.1%
Example 2
Reduction2-Chloronicotinic acid (100g)NaBH₄ (80g), BF₃·OEt₂ (590g)2-Chloronicotinol (131g)--
Oxidation2-Chloronicotinol (131g)Manganese Dioxide (300g)This compound (79.2g)88.2%98.3%

Experimental Protocols

Step 1: Synthesis of 2-Chloronicotinol [1][3]

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an inert atmosphere, add sodium borohydride and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the mixture to a temperature between -10 °C and 0 °C.

  • Slowly add boron trifluoride etherate solution dropwise, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, stir for a few minutes.

  • Add a solution of 2-chloronicotinic acid in anhydrous THF dropwise, maintaining the temperature below 30 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, quench the reaction by the slow addition of water.

  • Adjust the pH to 8-9 with an aqueous base solution (e.g., 10% NaOH).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloronicotinol, which can be used directly in the next step.

Step 2: Synthesis of this compound [1][3]

  • In a four-necked flask, dissolve the crude 2-chloronicotinol from the previous step in dichloromethane.

  • Add activated manganese dioxide to the solution.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Oxidation start_acid 2-Chloronicotinic Acid reaction1 Reduction Reaction (0°C to RT) start_acid->reaction1 reagents1 NaBH4, BF3·OEt2 in THF reagents1->reaction1 workup1 Aqueous Workup (pH 8-9) & Extraction reaction1->workup1 intermediate 2-Chloronicotinol workup1->intermediate reaction2 Oxidation Reaction (Reflux) intermediate->reaction2 reagents2 MnO2 in DCM reagents2->reaction2 workup2 Filtration & Concentration reaction2->workup2 final_product This compound workup2->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reduction Reduction Step Issues cluster_oxidation Oxidation Step Issues issue1 Low Yield / Unreacted 2-Chloronicotinic Acid cause1a Insufficient Reducing Agent issue1->cause1a cause1b Presence of Moisture issue1->cause1b cause1c Suboptimal Temp/ Time issue1->cause1c solution1 Verify Stoichiometry, Use Anhydrous Conditions, Optimize Reaction cause1a->solution1 cause1b->solution1 cause1c->solution1 issue2 Incomplete Oxidation / Low Yield of Aldehyde cause2a Inactive MnO2 issue2->cause2a cause2b Insufficient Reaction Time issue2->cause2b solution2 Use Activated MnO2, Increase MnO2 amount, Extend Reaction Time cause2a->solution2 cause2b->solution2 issue3 Over-oxidation to 2-Chloronicotinic Acid cause3a Prolonged Reaction Time issue3->cause3a solution3 Monitor Reaction Closely, Purify with Base Wash cause3a->solution3 start Synthesis Problem start->issue1 start->issue2 start->issue3

Caption: Troubleshooting logic for side reactions in this compound synthesis.

References

Overcoming poor solubility of 2-Chloronicotinaldehyde in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor solubility of 2-Chloronicotinaldehyde in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid at room temperature.[1] It is known to be soluble in chlorinated solvents like chloroform (B151607) and polar aprotic solvents such as Dimethyl Sulfoxide (DMSO).[1] One source indicates a high solubility in DMSO, reaching up to 200 mg/mL, which may require ultrasonication to achieve. However, its solubility in other common organic solvents can be limited, often requiring optimization for specific reaction conditions.

Q2: My this compound is not dissolving in the selected reaction solvent. What are the initial steps I should take?

A2: When encountering poor solubility, a systematic approach is recommended. Start with simple techniques before moving to more complex solutions. A primary strategy is solvent screening, based on the principle of "like dissolves like," where the polarity of the solvent should ideally match that of the solute.[2] Additionally, reducing the particle size of the solid by grinding can increase the surface area and improve the rate of dissolution.[2]

Q3: Can heating the reaction mixture improve the solubility of this compound?

A3: Yes, in many cases, gently heating the reaction mixture can significantly increase the solubility of a starting material. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Unwanted side reactions or decomposition can occur at elevated temperatures. It is advisable to first conduct a small-scale test to determine the optimal temperature that improves solubility without compromising the reaction's integrity.

Q4: Are there any alternative methods to enhance solubility if solvent screening and heating are insufficient?

A4: Several advanced techniques can be employed to enhance solubility. The use of a co-solvent system, where a miscible solvent in which this compound is more soluble is added to the primary reaction solvent, can be effective.[2] For reactions involving immiscible liquid phases, a phase-transfer catalyst can facilitate the reaction at the interface.[2] In more challenging cases, specialized techniques such as sonication, or the use of solubilizing agents like surfactants, may be considered.[2][3][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solutions
This compound precipitates from the solution upon cooling. The compound has low solubility at lower temperatures.- Maintain a higher reaction temperature if the reaction parameters allow. - Consider using a co-solvent system that improves solubility at lower temperatures.[2]
The reaction is slow or incomplete, even though the starting material appears to have dissolved. The concentration of dissolved this compound is too low for an efficient reaction rate.- Increase the volume of the solvent. - Explore methods to further enhance solubility, such as using a co-solvent or adjusting the reaction temperature.[2]
The starting material forms an oil or insoluble goo when the solvent is added. This may be due to the presence of impurities or a complex interaction with the solvent.- Attempt to purify the this compound before use. - Try a different solvent or a solvent mixture. - Vigorously stir the mixture, as this can sometimes help to break up the insoluble material.

Solubility Data

SolventPredicted Solubility (mg/mL)Qualitative SolubilityPolarity (Dielectric Constant)
Dimethyl Sulfoxide (DMSO)200 (experimental) Very Soluble47.0
Chloroform (CHCl₃)High (qualitative)[1]Soluble4.81
N,N-Dimethylformamide (DMF)> 10Freely Soluble38.25
Dichloromethane (DCM)5 - 10Soluble9.08
Tetrahydrofuran (THF)1 - 5Soluble7.58
Acetone1 - 5Soluble21.01
Acetonitrile1 - 5Soluble36.64
Ethyl Acetate0.1 - 1Sparingly Soluble6.02
Ethanol0.1 - 1Sparingly Soluble24.6
Methanol0.1 - 1Sparingly Soluble32.7
Toluene< 0.1Slightly Soluble2.38
Hexane< 0.01Insoluble1.88

Disclaimer: Predicted solubility values are estimations and should be confirmed experimentally.

Experimental Protocols

Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent
  • Initial Dissolution Attempt: In the reaction vessel, attempt to dissolve this compound in the primary reaction solvent under stirring at room temperature.

  • Co-solvent Selection: Choose a co-solvent in which this compound is known or predicted to have higher solubility (e.g., DMSO, DMF). Ensure the co-solvent is miscible with the primary solvent and does not interfere with the reaction chemistry.[5]

  • Gradual Addition: While vigorously stirring the mixture, add the co-solvent dropwise to the reaction vessel.

  • Observation: Monitor the mixture for signs of dissolution. Continue adding the co-solvent until the this compound is fully dissolved.

  • Solvent Ratio: Record the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling up the reaction.

  • Reaction Initiation: Once a homogeneous solution is achieved, proceed with the addition of other reagents to initiate the reaction.

Protocol 2: General Shake-Flask Method for Experimental Solubility Determination

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a specific solvent at a given temperature.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature bath shaker. Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition. Weigh the vial containing the solid residue. The difference in weight will give the mass of the dissolved solid.

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in mg/mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Visual Guides

Caption: A troubleshooting workflow for addressing poor solubility of this compound.

Solvent_Selection_Logic start Select Reaction Type polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) start->polar_aprotic non_polar Non-polar/Less Polar Solvents (e.g., Toluene, Hexane) start->non_polar chlorinated Chlorinated Solvents (e.g., DCM, Chloroform) start->chlorinated recommendation1 High Solubility Expected Good Starting Point polar_aprotic->recommendation1 recommendation2 Poor Solubility Expected Likely to Require Co-solvent non_polar->recommendation2 recommendation3 Moderate to Good Solubility Often a Good Choice chlorinated->recommendation3

Caption: A decision logic diagram for initial solvent selection based on solvent polarity.

References

Preventing decomposition of 2-Chloronicotinaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Chloronicotinaldehyde during storage and handling.

Troubleshooting Guide

Q1: I observed a change in the color of my this compound solid, from white/off-white to yellow or brown. What could be the cause?

A1: A change in color is a common indicator of chemical decomposition. This can be caused by several factors, including:

  • Exposure to Light: this compound, like many aromatic aldehydes, can be susceptible to photodegradation. Exposure to UV or even ambient light can initiate reactions that lead to colored impurities.

  • Oxidation: The aldehyde functional group is prone to oxidation, which can be accelerated by exposure to air (oxygen). This can lead to the formation of the corresponding carboxylic acid (2-chloronicotinic acid) or other colored byproducts.

  • Reaction with Impurities: The presence of residual solvents, moisture, or other reactive species can contribute to color change over time.

Recommended Actions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light.[1]

  • Inert Atmosphere: Confirm that the vial was flushed with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.[2]

  • Purity Check: If the integrity of the sample is critical for your experiment, it is advisable to re-analyze the purity of the material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

Q2: My this compound sample has developed a pungent or unusual odor. What does this signify?

A2: A change in odor often indicates the formation of volatile degradation products. The pungent smell could be due to the formation of smaller, more volatile molecules resulting from the breakdown of the parent compound. This can be linked to:

  • Hydrolysis: If the sample has been exposed to moisture, the chloro-substituent on the pyridine (B92270) ring could potentially undergo hydrolysis, although this is generally less likely for an aryl chloride without harsh conditions. More likely, moisture can catalyze other degradation pathways.

  • Oxidative Cleavage: More severe degradation could lead to the cleavage of the pyridine ring, generating various volatile byproducts.

Recommended Actions:

  • Assess Storage Environment: Check for any potential sources of moisture ingress into your storage container. Ensure the storage area is dry.

  • Proper Handling: When handling the compound, work in a dry, well-ventilated area, preferably in a glove box or under a fume hood, to minimize exposure to atmospheric moisture.

  • Analytical Confirmation: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be used to identify the volatile impurities if necessary.

Q3: I am seeing new, unexpected peaks in the HPLC chromatogram of my stored this compound. How can I identify the source of these impurities?

A3: The appearance of new peaks in an HPLC analysis is a clear sign of degradation. To identify the source, a systematic approach known as a forced degradation study can be mimicked on a small scale.[3][4] This involves intentionally subjecting the compound to various stress conditions to observe the degradation profile.

Potential Degradation Pathways and Resulting Impurities:

  • Oxidation: The primary degradation product is likely 2-chloronicotinic acid, formed by the oxidation of the aldehyde group.

  • Hydrolysis: While less common for the chloro group under neutral conditions, forced hydrolysis (acidic or basic) could potentially lead to the formation of 2-hydroxynicotinaldehyde.

  • Photodegradation: Exposure to UV light can lead to a variety of degradation products, potentially through radical mechanisms. This could involve dimerization, polymerization, or cleavage of the molecule.

Recommended Actions:

  • Perform a Mini-Forced Degradation Study: Expose small aliquots of your this compound to the following conditions:

    • Acidic: Dissolve in a suitable solvent and add a small amount of dilute hydrochloric acid.

    • Basic: Dissolve in a suitable solvent and add a small amount of dilute sodium hydroxide.

    • Oxidative: Dissolve in a suitable solvent and add a dilute solution of hydrogen peroxide.[4]

    • Photolytic: Expose a solution of the compound to a UV lamp.

  • Analyze by HPLC: Run HPLC analyses of these stressed samples and compare the retention times of the resulting degradation peaks with the unknown peaks in your stored sample. This can help in tentatively identifying the nature of the degradation.

  • LC-MS Analysis: For definitive identification of the impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that can provide the molecular weights of the degradation products.

Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for solid this compound?

A4: To ensure the long-term stability of solid this compound, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[2] Room temperature storage is possible but requires stringent control over other factors.Reduces the rate of chemical reactions, including decomposition.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]Prevents oxidation of the aldehyde group.
Light Store in a dark place, using an amber or opaque container.[1]Protects against light-induced degradation.
Moisture Keep in a tightly sealed container in a dry environment.Minimizes the risk of hydrolysis and other moisture-catalyzed degradation.

Q5: How should I handle this compound to minimize decomposition during an experiment?

A5: Proper handling is crucial to prevent degradation:

  • Work Quickly: Weigh out and prepare solutions as quickly as possible to minimize exposure to air and light.

  • Use an Inert Atmosphere: If your experiment is sensitive to impurities, consider handling the solid in a glove box filled with an inert gas.

  • Solvent Choice: Use dry, high-purity solvents for preparing solutions.

  • Temperature Control: Keep solutions cool, if the experimental conditions permit, to slow down potential degradation in solution.

Q6: What analytical techniques are suitable for assessing the purity and stability of this compound?

A6: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for quantifying the purity of the compound and detecting and quantifying degradation products. A stability-indicating HPLC method should be able to resolve the parent compound from all potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the compound and identify major degradation products by comparing the spectra of fresh and aged samples.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), this technique is invaluable for identifying the molecular weights of unknown degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups, such as the appearance of a broad hydroxyl peak from a carboxylic acid, which would indicate oxidation.

Visualizing Troubleshooting and Degradation Pathways

The following diagrams illustrate the logical workflow for troubleshooting decomposition and the potential chemical degradation pathways of this compound.

Troubleshooting Workflow for this compound Decomposition start Decomposition Suspected (e.g., color change, new HPLC peaks) check_storage Review Storage Conditions: - Temperature? - Inert Atmosphere? - Light Protection? - Moisture? start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage correct_storage Action: Correct Storage Conditions (Store at -20°C or -80°C, inert gas, dark, dry) improper_storage->correct_storage Yes reanalyze Re-analyze Purity (HPLC) improper_storage->reanalyze No correct_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_compound Proceed with Experiment purity_ok->use_compound Yes purify Consider Purification (e.g., recrystallization, chromatography) purity_ok->purify No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light) purity_ok->forced_degradation No, and cause unknown purify->reanalyze identify_impurities Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_impurities mitigate Mitigate Specific Degradation Pathway (e.g., use degassed solvents, protect from light) identify_impurities->mitigate mitigate->use_compound Potential Degradation Pathways of this compound start {this compound | C₆H₄ClNO} oxidation {Oxidation | (e.g., O₂, H₂O₂)} start->oxidation hydrolysis {Hydrolysis | (e.g., H₂O, Acid/Base)} start->hydrolysis photodegradation {Photodegradation | (e.g., UV Light)} start->photodegradation product_oxidation 2-Chloronicotinic Acid oxidation->product_oxidation product_hydrolysis 2-Hydroxynicotinaldehyde hydrolysis->product_hydrolysis product_photo Various Products (e.g., dimers, cleavage products) photodegradation->product_photo

References

Technical Support Center: Optimizing Reaction Conditions for the Formylation of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2-chloropyridine (B119429). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of 2-chloropyridine?

A1: The two primary methods for the formylation of 2-chloropyridine are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What is the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like DMF, to formylate an electron-rich aromatic ring.[1][2] While 2-chloropyridine is an electron-deficient pyridine (B92270), this reaction can still be employed, often requiring more forcing conditions.

Q3: How does ortho-lithiation work for the formylation of 2-chloropyridine?

A3: Ortho-lithiation involves the deprotonation of the pyridine ring at a position adjacent (ortho) to the chloro group using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures.[3] The resulting lithiated intermediate is then reacted with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.

Q4: Which isomer is the major product in the formylation of 2-chloropyridine?

A4: The regioselectivity of the formylation of 2-chloropyridine depends on the chosen method.

  • Ortho-lithiation with n-BuLi or lithium diisopropylamide (LDA) typically directs formylation to the C-3 position, yielding 2-chloro-3-pyridinecarboxaldehyde .[3][4]

  • The Vilsmeier-Haack reaction on substituted pyridines is sensitive to both electronic and steric effects, and the regiochemical outcome can be a mixture of isomers. For 2-chloropyridine, formylation can potentially occur at the C-3 and C-5 positions.

  • The use of a superbase like n-BuLi-LiDMAE has been shown to promote unprecedented regioselective C-6 lithiation of 2-chloropyridine.[4]

Q5: What are the common causes of low yield in these reactions?

A5: Low yields in the formylation of 2-chloropyridine can be attributed to several factors:

  • For ortho-lithiation:

    • Moisture: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents are essential.

    • Temperature Control: The lithiation step must be carried out at very low temperatures (typically -78 °C) to prevent side reactions.[3]

    • Reagent Quality: The quality and accurate titration of the organolithium reagent are crucial.

  • For the Vilsmeier-Haack reaction:

    • Moisture: The Vilsmeier reagent is also highly moisture-sensitive.[1]

    • Reagent Purity: The purity of DMF and POCl₃ is critical. Decomposed DMF can lead to side reactions.[1]

    • Substrate Reactivity: 2-Chloropyridine is an electron-deficient substrate, which can lead to sluggish or incomplete reactions under standard Vilsmeier-Haack conditions.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Ortho-lithiation: Inactive n-BuLi; Presence of moisture; Reaction temperature too high.Use freshly titrated n-BuLi; Ensure all glassware is flame-dried and use anhydrous solvents under an inert atmosphere; Maintain the reaction temperature at or below -70 °C during lithiation and formylation.[3]
Vilsmeier-Haack: 2-Chloropyridine is not sufficiently activated for the Vilsmeier reagent; Reaction temperature is too low.Consider using harsher reaction conditions, such as higher temperatures (e.g., 80-100 °C), but monitor for decomposition. The use of a large excess of the Vilsmeier reagent may also be necessary for electron-deficient substrates.[5]
Formation of Multiple Products/Isomers Vilsmeier-Haack: Lack of regioselectivity.Optimize reaction temperature and time. Lower temperatures may improve selectivity. Purification by column chromatography will be necessary to separate the isomers.
Ortho-lithiation: Competing lithiation at other positions; Isomerization.The choice of base is critical. For C-3 lithiation, LDA or n-BuLi are commonly used. For C-6 lithiation, a specialized superbase like n-BuLi-LiDMAE is required.[4]
Dark Brown or Black Reaction Mixture Decomposition of starting material or product.For both methods: Ensure the reaction is performed under an inert atmosphere to prevent oxidation. For the Vilsmeier-Haack reaction, avoid excessively high temperatures. For ortho-lithiation, ensure the temperature is strictly controlled.
Difficult Purification Similar Polarity of Isomers: 2-chloro-3-pyridinecarboxaldehyde and 2-chloro-5-pyridinecarboxaldehyde may have similar polarities.Utilize column chromatography with a shallow solvent gradient to achieve better separation. Consider derivatization of the aldehyde to facilitate separation, followed by deprotection.
Presence of Unreacted DMF or other high-boiling impurities. During work-up, ensure thorough washing with water to remove DMF. If necessary, high-vacuum distillation or sublimation can be used to purify the product.

Data Presentation

Table 1: Comparison of Formylation Methods for 2-Chloropyridine

Method Reagents Typical Conditions Major Product Reported Yield Key Advantages Key Disadvantages
Ortho-lithiation 2-Chloropyridine, n-BuLi, Diisopropylamine (B44863), DMF, THF-78 °C to -70 °C, inert atmosphere2-Chloro-3-pyridinecarboxaldehyde37%[3]High regioselectivity for the C-3 position.Requires strictly anhydrous conditions and very low temperatures; organolithium reagents are pyrophoric.
Vilsmeier-Haack 2-Chloropyridine, POCl₃, DMF0 °C to 100 °CMixture of isomers possible (C-3 and C-5)Not specifically reported for 2-chloropyridine, but generally moderate for electron-deficient substrates.Milder conditions than ortho-lithiation; reagents are less hazardous than organolithiums.Can lack regioselectivity; may require harsh conditions for electron-deficient substrates.[5][6]

Experimental Protocols

Method 1: Formylation of 2-Chloropyridine via Ortho-lithiation

This protocol is adapted from a reported synthesis of 2-chloro-3-pyridinecarboxaldehyde.[3]

Materials:

Procedure:

  • To a solution of diisopropylamine (1.05 eq) in anhydrous THF, slowly add n-butyllithium (1.0 eq) at -78 °C under an argon atmosphere to form lithium diisopropylamide (LDA).

  • Cool the mixture to -70 °C and add 2-chloropyridine (1.0 eq) dropwise via syringe while stirring.

  • Stir the reaction mixture at -70 °C for 1.5 hours.

  • Add anhydrous DMF (2.0 eq) dropwise via syringe.

  • Continue stirring for another 1.5 hours at -70 °C.

  • Remove the cooling bath and allow the reaction to warm. Quench the reaction with water when the internal temperature reaches -25 °C.

  • Extract the mixture with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 2-chloro-3-pyridinecarboxaldehyde as an off-white solid.

Method 2: General Protocol for Vilsmeier-Haack Formylation

This is a general protocol that may require optimization for 2-chloropyridine.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 2-Chloropyridine

  • 1,2-Dichloroethane (DCE) or other suitable anhydrous solvent (optional)

  • Crushed ice

  • Sodium acetate or sodium hydroxide (B78521) solution

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere.

  • Cool the DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.0 - 1.5 eq) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form, which may appear as a solid precipitate.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add a solution of 2-chloropyridine (1.0 eq) in an anhydrous solvent (e.g., DCE) dropwise to the Vilsmeier reagent.

  • After the addition, the reaction mixture can be stirred at room temperature or heated to a temperature between 70-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a solution of sodium acetate or carefully neutralize with a cold sodium hydroxide solution.

  • Stir the mixture vigorously for 30-60 minutes to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomeric products.

Mandatory Visualization

formylation_workflow cluster_ortho_lithiation Ortho-lithiation Method cluster_vilsmeier Vilsmeier-Haack Method A 2-Chloropyridine B LDA or n-BuLi THF, -78°C A->B C Lithiation at C-3 B->C D DMF Quench C->D E 2-Chloro-3-pyridinecarboxaldehyde D->E F 2-Chloropyridine G POCl3, DMF 0°C to 100°C F->G H Formylation (C-3 and/or C-5) G->H I Hydrolysis H->I J Mixture of Isomers (2-Chloro-3- and 5-pyridinecarboxaldehyde) I->J

Caption: Comparative workflow of ortho-lithiation and Vilsmeier-Haack formylation of 2-chloropyridine.

troubleshooting_logic cluster_ortho Ortho-lithiation cluster_vilsmeier Vilsmeier-Haack start Low Yield in Formylation q1 Which method was used? start->q1 a1 Check for Moisture (Anhydrous conditions?) q1->a1 Ortho-lithiation b1 Check Reagent Purity (Fresh DMF/POCl3?) q1->b1 Vilsmeier-Haack a2 Verify Temperature Control (Was it <= -70°C?) a1->a2 a3 Confirm Reagent Activity (Freshly titrated n-BuLi?) a2->a3 b2 Increase Reaction Temperature (Substrate is electron-deficient) b1->b2 b3 Increase Excess of Vilsmeier Reagent b2->b3

Caption: Troubleshooting flowchart for low yield in the formylation of 2-chloropyridine.

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-chloronicotinaldehyde. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no yield in my Suzuki coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

A1: Low to no product formation is a common challenge, particularly with a substrate like this compound which is an electron-deficient heteroaryl chloride. Several factors can contribute to this issue. A systematic evaluation of each reaction component is crucial for identifying the problem.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-Cl bond of 2-chloropyridines.[1]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more active catalyst system. Buchwald-type ligands, such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often successful for heteroaryl chlorides.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[1]

  • Ineffective Base: The base is crucial for the transmetalation step, and its strength, solubility, and steric properties are important.[1]

    • Recommendation: Screen various bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are commonly used.[1] The solubility of the base can be a limiting factor; consider using a solvent system that partially dissolves the base (e.g., with a small amount of water) or employing a soluble organic base.[1]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1] Anhydrous conditions can sometimes be beneficial if boronic acid instability is a concern.[1]

  • Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[1]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] Maintain an inert atmosphere throughout the reaction.

  • Catalyst Inhibition by Pyridine (B92270) Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]

    • Recommendation: The use of bulky, electron-rich phosphine (B1218219) ligands can often mitigate this issue by sterically shielding the palladium center.[3]

Q2: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?

A2: The formation of side products can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges. Common side products include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[2] This is a common issue with heteroaryl boronic acids.[4]

    • Troubleshooting:

      • Use anhydrous solvents and reagents if possible.

      • Employ a less nucleophilic base.

      • Consider using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids.[3]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a biaryl compound. It is often promoted by the presence of oxygen.[2]

    • Troubleshooting:

      • Ensure a thoroughly oxygen-free environment by proper degassing.[1]

      • Optimize the catalyst loading; sometimes a lower catalyst concentration can disfavor this side reaction.

  • Dehalogenation: The this compound starting material is reduced, replacing the chlorine atom with a hydrogen atom.[2]

    • Troubleshooting: This can occur after oxidative addition. Optimizing the ligand and reaction conditions to favor reductive elimination over competing pathways is key.

  • Aldehyde-Related Side Reactions: While generally tolerant, the aldehyde group can potentially undergo side reactions under harsh conditions, although this is less common with palladium catalysis compared to other transition metals. With nickel catalysis, for instance, aldehydes can coordinate to the metal center and inhibit the reaction.[5]

    • Troubleshooting:

      • If aldehyde-related side reactions are suspected, consider protecting the aldehyde group as an acetal (B89532). The acetal can be readily deprotected after the Suzuki coupling.

Q3: The Suzuki coupling works for some of my arylboronic acids but fails for others with this compound. What could be the reason for this substrate-dependent reactivity?

A3: The electronic and steric properties of the arylboronic acid can significantly influence the reaction outcome.

  • Electronic Effects: Electron-withdrawing groups on the arylboronic acid can make the transmetalation step slower, while electron-donating groups can accelerate it.

  • Steric Hindrance: Bulky groups on the arylboronic acid, particularly in the ortho position, can hinder the transmetalation step.

    • Troubleshooting: For challenging boronic acids, a more active catalyst system (e.g., using Buchwald ligands) and optimized reaction conditions (higher temperature, longer reaction time) may be necessary. Screening different ligands is also recommended, as a less bulky ligand might be beneficial in some cases, while a bulkier one might be needed to promote reductive elimination in others.[1]

Data Presentation: Optimizing Reaction Conditions

The following table summarizes general conditions and their impact on the yield of Suzuki couplings with 2-chloropyridines, which can be used as a starting point for optimizing the reaction with this compound.

ParameterConditionExpected Impact on YieldCitation(s)
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Generally effective with appropriate ligands[1]
Pd(PPh₃)₄Often less effective for aryl chlorides[1]
Ligand PPh₃Less effective for 2-chloropyridines[6]
Buchwald Ligands (SPhos, XPhos)Highly effective for aryl chlorides, mitigates catalyst inhibition[1][2]
NHC LigandsCan be highly effective[1]
Base K₃PO₄, Cs₂CO₃Strong, effective bases[1]
K₂CO₃, Na₂CO₃Moderately effective, success is substrate-dependent[7]
KFMilder base, can be useful if substrate is base-sensitive
Solvent Dioxane/H₂O, Toluene/H₂OCommon and often optimal solvent systems[1]
THF/H₂OAnother effective solvent mixture[7]
Temperature 80-120 °CHigher temperatures are often required for C-Cl activation[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Failed Suzuki Coupling of this compound start Reaction Failed: Low or No Yield catalyst Check Catalyst/Ligand System start->catalyst base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions side_products Analyze for Side Products start->side_products sub_catalyst1 Using Pd(PPh3)4? catalyst->sub_catalyst1 sub_base1 Base Ineffective? base->sub_base1 sub_conditions1 Temp < 80°C? conditions->sub_conditions1 sub_side_products1 Protodeboronation? side_products->sub_side_products1 success Successful Coupling sub_catalyst1->base No sub_catalyst2 Switch to Buchwald Ligand (e.g., SPhos, XPhos) + Pd(OAc)2 sub_catalyst1->sub_catalyst2 Yes sub_catalyst2->success sub_base1->conditions No sub_base2 Screen Stronger Bases (K3PO4, Cs2CO3) sub_base1->sub_base2 Yes sub_base2->success sub_conditions1->side_products No sub_conditions2 Increase Temperature (80-120°C) or Use Microwave sub_conditions1->sub_conditions2 Yes sub_conditions2->success sub_side_products2 Use Boronic Ester or Anhydrous Conditions sub_side_products1->sub_side_products2 Yes sub_side_products3 Homocoupling? sub_side_products1->sub_side_products3 No sub_side_products2->success sub_side_products3->success No sub_side_products4 Ensure Rigorous Degassing sub_side_products3->sub_side_products4 Yes sub_side_products4->success

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle and Potential Failure Points pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Slow with Ar-Cl catalyst_inhibition Catalyst Inhibition (Pyridine Coordination) pd0->catalyst_inhibition pd_complex R-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r_pd_r R-Pd(II)-R'(L_n) transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Desired Product) reductive_elimination->product aryl_halide This compound (R-X) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)2 (R'-B(OH)2) boronic_acid->transmetalation protodeboronation Protodeboronation (Side Reaction) boronic_acid->protodeboronation base Base (e.g., K3PO4) base->transmetalation Activates Boronic Acid

Caption: The Suzuki-Miyaura catalytic cycle with key steps.

References

Scaling up the synthesis of 2-Chloronicotinaldehyde for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloronicotinaldehyde for pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A widely cited, two-step method suitable for large-scale production involves the reduction of 2-chloronicotinic acid to 2-chloronicotinol, followed by the oxidation of 2-chloronicotinol to the final product, this compound.[1][2] This route is advantageous due to its mild reaction conditions, use of readily available and affordable raw materials, high yield, and straightforward purification process.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters for successful and safe scale-up include strict temperature control during the reduction and oxidation steps, controlled addition rates of reagents, efficient agitation to ensure homogenous reaction mixtures, and diligent monitoring of reaction completion to prevent side-product formation. Anhydrous conditions are also crucial, particularly when handling moisture-sensitive reagents like boron trifluoride diethyl etherate and sodium borohydride (B1222165).[3]

Q3: What are the primary safety concerns associated with this synthesis?

A3: The synthesis involves several hazardous materials. Boron trifluoride diethyl etherate is corrosive and reacts violently with water. Sodium borohydride is flammable and also water-reactive. Dichloromethane is a volatile and potentially carcinogenic solvent. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn at all times.[4][5][6][7] The reactions should be conducted in a well-ventilated area or fume hood, and fire-suppression equipment should be readily accessible.[4][5]

Q4: How can the purity of the final product be ensured at a larger scale?

A4: Ensuring high purity on a pilot scale involves careful control of reaction conditions to minimize impurity formation. Post-reaction, purification can be achieved through filtration to remove solid byproducts like manganese dioxide, followed by concentration of the filtrate and crystallization of the product.[1][2] The purity should be verified using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Reduction Step (2-chloronicotinic acid to 2-chloronicotinol) 1. Incomplete reaction. 2. Degradation of reducing agent. 3. Loss of product during workup.1. Monitor reaction progress using Thin Layer Chromatography (TLC). Extend reaction time if necessary. 2. Ensure sodium borohydride is fresh and has been stored under anhydrous conditions. 3. Optimize extraction and filtration steps to minimize mechanical losses.
Low Yield in Oxidation Step (2-chloronicotinol to this compound) 1. Incomplete oxidation. 2. Over-oxidation to 2-chloronicotinic acid. 3. Inactive oxidizing agent.1. Increase the amount of manganese dioxide or extend the reflux time. Monitor via TLC. 2. Avoid excessive heating or prolonged reaction times after the starting material is consumed. 3. Use freshly activated manganese dioxide for optimal performance.
Presence of Unreacted Starting Material in Final Product 1. Insufficient reagent in either step. 2. Reaction conditions not optimal (e.g., temperature too low, reaction time too short).1. Re-evaluate the stoichiometry of the limiting reagent. 2. Ensure temperature probes are calibrated and reaction times are strictly followed as per the protocol.
Dark-colored Product Oxidation of intermediates or final product.Purify the starting materials before use. During workup, consider washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite.
Product is an Oil or Difficult to Crystallize Presence of impurities inhibiting crystallization.Try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification. If that fails, consider column chromatography for purification.[3]

Experimental Protocols

Synthesis of 2-Chloronicotinol from 2-Chloronicotinic Acid

This procedure is based on a method described as suitable for large-scale production.[1][2]

  • Preparation: In a suitable reaction vessel, add sodium borohydride (NaBH₄) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the mixture to a temperature between -10°C and 0°C.

  • Addition of Boron Trifluoride Diethyl Etherate: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, stir the mixture for 5 minutes.

  • Addition of 2-Chloronicotinic Acid Solution: Prepare a solution of 2-chloronicotinic acid in THF and add it dropwise to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Workup:

    • Quench the reaction by adding water.

    • Adjust the pH to 8-9 using a 10% sodium hydroxide (B78521) solution.

    • Filter the mixture.

    • Extract the filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain 2-chloronicotinol.

Synthesis of this compound from 2-Chloronicotinol

This procedure is a continuation of the synthesis, utilizing the 2-chloronicotinol produced in the previous step.[1][2]

  • Preparation: In a reaction vessel, add the 2-chloronicotinol obtained previously and dichloromethane.

  • Addition of Oxidizing Agent: Add activated manganese dioxide (MnO₂) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours.

  • Workup:

    • Cool the reaction mixture and filter to remove the manganese dioxide.

    • Concentrate the filtrate under reduced pressure.

    • Cool the concentrated solution to induce crystallization.

    • Collect the solid product by filtration to yield this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two example embodiments for the synthesis of this compound.

Parameter Embodiment 1 Embodiment 2 Reference
Starting Material (2-Chloronicotinic Acid) 100 g100 g[1][2]
Sodium Borohydride 72 g80 g[1][2]
Boron Trifluoride Diethyl Etherate 575 g590 g[1][2]
Intermediate (2-Chloronicotinol) Yield 125 g131 g[1][2]
Manganese Dioxide 280 g300 g[1][2]
Final Product (this compound) Yield 77.8 g79.2 g[1][2]
Overall Yield 86.6%88.2%[1][2]
Purity (HPLC) 99.1%98.3%[1][2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reduction Step 1: Reduction cluster_oxidation Step 2: Oxidation start_reduction 2-Chloronicotinic Acid reagents_reduction NaBH4, BF3·OEt2 in THF reaction_reduction Reduction at 0-30°C reagents_reduction->reaction_reduction workup_reduction Quench, pH Adjustment, Extraction reaction_reduction->workup_reduction intermediate 2-Chloronicotinol workup_reduction->intermediate start_oxidation 2-Chloronicotinol intermediate->start_oxidation Proceed to next step reagents_oxidation MnO2 in Dichloromethane reaction_oxidation Oxidation at Reflux reagents_oxidation->reaction_oxidation workup_oxidation Filtration, Concentration, Crystallization reaction_oxidation->workup_oxidation final_product This compound workup_oxidation->final_product

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_guide Troubleshooting Logic for Low Yield cluster_investigation Problem Investigation cluster_solutions Potential Solutions start Low Product Yield check_step Identify the problematic step: Reduction or Oxidation? start->check_step check_reaction_completion Check reaction completion via TLC check_step->check_reaction_completion optimize_workup Optimize workup and purification steps check_step->optimize_workup Both steps seem fine check_reagents Assess reagent quality and stoichiometry check_reaction_completion->check_reagents extend_reaction_time Extend reaction time / Adjust temperature check_reaction_completion->extend_reaction_time Incomplete use_fresh_reagents Use fresh, anhydrous reagents check_reagents->use_fresh_reagents Degraded adjust_stoichiometry Adjust reagent stoichiometry check_reagents->adjust_stoichiometry Incorrect Ratio

References

Analytical methods for determining the purity of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of 2-Chloronicotinaldehyde. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for determining the purity of this compound?

A1: The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages for quantification and impurity identification.

Q2: What are the potential impurities in synthetically produced this compound?

A2: Potential impurities can originate from starting materials, intermediates, or by-products of the synthesis process. Common impurities may include the unreacted starting material, 2-chloronicotinic acid, and the intermediate, (2-chloropyridin-3-yl)methanol.[1][2][3][4][5][6][7] Other potential impurities could arise from side reactions or degradation.

Q3: How can I confirm the identity and structure of this compound?

A3: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structural confirmation of this compound.[8][9][10] The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule. Mass spectrometry (GC-MS) can be used to confirm the molecular weight.

Analytical Method Protocols and Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the purity analysis of this compound.[11][12]

ParameterRecommended Conditions
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 95% A, 5% B5-20 min: Gradient to 50% A, 50% B20-25 min: Hold at 50% A, 50% B25-30 min: Return to 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve sample in mobile phase A to a concentration of 1 mg/mL.

Troubleshooting Guide:

HPLC_Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols on the column.Lower the pH of the mobile phase to suppress silanol (B1196071) activity.[13][14] Consider using a base-deactivated column.
Column overload.Reduce the sample concentration or injection volume.[13]
Peak Splitting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column void or contamination at the inlet.Replace the guard column. If the problem persists, replace the analytical column.[14]
Inconsistent Retention Times Fluctuation in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing and degassing.[15]
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

GC-MS is suitable for the analysis of volatile impurities and can provide definitive identification of unknown components.[16][17][18][19]

ParameterRecommended Conditions
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (10:1)
Injection Vol. 1 µL
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-450 amu
Sample Prep. Dissolve sample in Dichloromethane to a concentration of 1 mg/mL.

Troubleshooting Guide:

GCMS_Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column.Use a deactivated inlet liner. Consider derivatization of the aldehyde group if tailing is severe.
Low Sensitivity Contamination of the ion source.Clean the ion source according to the manufacturer's instructions.
Leak in the system.Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.
Mass Spectral Interference Co-eluting impurities.Optimize the GC temperature program to improve separation. Use extracted ion chromatograms to identify unique ions for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz or higher100 MHz or higher
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Sample Conc. ~10 mg/mL~50 mg/mL

¹H NMR Data (400 MHz, CDCl₃): δ 9.98 (s, 1H, -CHO), 8.60 (dd, J = 4.8, 1.6 Hz, 1H, Ar-H), 8.15 (dd, J = 7.6, 1.6 Hz, 1H, Ar-H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H, Ar-H).

¹³C NMR Data (100 MHz, CDCl₃): δ 189.5, 153.8, 152.6, 139.7, 131.2, 123.9.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Broad Peaks Presence of paramagnetic impurities.Filter the sample through a small plug of silica (B1680970) gel.
Sample concentration is too high.Dilute the sample.
Unexpected Peaks Presence of impurities or residual solvent.Compare the spectrum to known impurity spectra and the solvent's residual peak table.
Poor Signal-to-Noise Insufficient sample concentration or number of scans.Increase the sample concentration or the number of scans acquired.

Quantitative Data Summary

The following table summarizes the typical purity levels and common impurities found in this compound. The limits are provided for informational purposes and may vary depending on the specific application and regulatory requirements.

AnalyteTypical Purity/LimitMethod of Analysis
This compound > 99.0%HPLC, GC-MS
2-Chloronicotinic Acid < 0.5%HPLC
(2-chloropyridin-3-yl)methanol < 0.5%HPLC, GC-MS
Unidentified Impurities < 0.1% eachHPLC, GC-MS
Residual Solvents As per ICH Q3C guidelinesGC-MS (Headspace)

Purity_Analysis_Workflow

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Chloronicotinaldehyde and 2-Bromonicotinaldehyde in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of 2-chloronicotinaldehyde and 2-bromonicotinaldehyde, two key heterocyclic building blocks in pharmaceutical and materials science research. The selection of the halogen substituent at the 2-position of the pyridine (B92270) ring profoundly influences the substrate's reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions. This document outlines the reactivity trends in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by representative experimental data and detailed protocols.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, 2-bromonicotinaldehyde exhibits significantly higher reactivity than its chloro-analogue. This is primarily due to the lower carbon-bromine bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, this compound is the more reactive substrate. This reversal in reactivity is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon atom at the substitution site, and the fact that the carbon-halogen bond cleavage is not the rate-determining step.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The reactivity of the aryl halide is a critical factor in the efficiency of this reaction, with the generally accepted trend being I > Br > Cl. This trend holds true for the 2-halonicotinaldehydes.

Data Presentation: Suzuki-Miyaura Coupling

While a direct side-by-side comparison under identical conditions is not extensively documented in a single source, the following table compiles representative data that illustrates the general reactivity trend. 2-bromonicotinaldehyde typically affords higher yields under milder conditions compared to analogous 2-chloropyridine (B119429) substrates.

EntryHalopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
12-BromonicotinaldehydePhenylboronic acidPd(PPh₃)₄ (5 mol%), K₃PO₄Dioxane/H₂O, 90°C, 8h~85-95%
22-Chloropyridine derivativeArylboronic acidPd₂(dba)₃/SPhos (2 mol%), K₃PO₄Toluene/H₂O, 100°C, 16h~70-80%

Note: The data presented is compiled from different sources and serves to illustrate the general reactivity trend. Reaction conditions are not directly comparable in all cases.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromonicotinaldehyde

This protocol is adapted from a reported procedure for the synthesis of 2-aryl nicotinaldehydes.

Materials:

  • 2-Bromonicotinaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a pressure tube, add 2-bromonicotinaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add 1,4-dioxane and water in a 4:1 ratio (5 mL total volume).

  • Seal the tube and heat the reaction mixture to 90°C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification 2-Halonicotinaldehyde 2-Halonicotinaldehyde Inert Atmosphere Inert Atmosphere 2-Halonicotinaldehyde->Inert Atmosphere Arylboronic Acid Arylboronic Acid Arylboronic Acid->Inert Atmosphere Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Inert Atmosphere Base Base Base->Inert Atmosphere Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Heat (e.g., 90-100°C) Heat (e.g., 90-100°C) Inert Atmosphere->Heat (e.g., 90-100°C) Extraction Extraction Heat (e.g., 90-100°C)->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) Product Product Purification (Chromatography)->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed couplings, nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aromatic rings, such as pyridines, are favored by more electronegative leaving groups. The established reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form a negatively charged Meisenheimer complex. A more electronegative halogen enhances the electrophilicity of the carbon to which it is attached, thereby accelerating this initial attack.

Data Presentation: Nucleophilic Aromatic Substitution
FeatureThis compound2-Bromonicotinaldehyde
Relative Reactivity HigherLower
Reaction Conditions Milder (lower temperatures, shorter times)More forcing (higher temperatures, longer times)
Rationale Higher electronegativity of Cl polarizes the C-Cl bond, making the carbon more electrophilic.Lower electronegativity of Br results in a less electrophilic carbon center.
Experimental Protocol: Nucleophilic Aromatic Substitution on a 2-Halopyridine Scaffold

This generalized protocol is based on procedures for the reaction of 2-chloropyridines with nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)

  • Base (e.g., potassium carbonate, 2.0 equivalents)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the nucleophile (1.2 mmol) in the chosen solvent (5 mL).

  • Add the base (2.0 mmol) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Mandatory Visualization: SNAr Reaction Pathway

SNAr_Pathway Reactants 2-Halonicotinaldehyde + Nucleophile Meisenheimer_Complex Meisenheimer Complex (Rate-determining step) Reactants->Meisenheimer_Complex Nucleophilic Attack Product Substituted Nicotinaldehyde Meisenheimer_Complex->Product Loss of Halide

Caption: Simplified reaction pathway for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and 2-bromonicotinaldehyde is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the bromo-derivative is the more reactive and often preferred substrate, enabling milder reaction conditions and potentially higher yields. For nucleophilic aromatic substitution reactions, the chloro-derivative is the superior choice due to its enhanced electrophilicity, leading to faster reaction rates. A thorough understanding of these reactivity trends is essential for researchers and drug development professionals in designing efficient and robust synthetic routes.

The Strategic Utility of 2-Chloronicotinaldehyde in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of kinase inhibitors is a cornerstone of advancing targeted cancer therapies. This guide provides a comparative analysis of the potential efficacy of 2-Chloronicotinaldehyde as a strategic starting material in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors, a core scaffold in many clinically relevant drugs. While direct, documented synthesis of a specific kinase inhibitor from this compound is not prevalent in current literature, its chemical functionalities present a compelling, plausible pathway. This guide will compare a proposed synthetic route using this compound against a well-established, alternative synthesis of a pyrido[2,3-d]pyrimidine (B1209978) kinase inhibitor, providing quantitative data and detailed experimental protocols for both.

The pyrido[2,3-d]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to mimic the purine (B94841) ring of ATP and bind to the hinge region of kinase active sites. Its derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival.

Comparative Synthesis and Performance

This guide contrasts a proposed synthetic pathway originating from this compound with a documented synthesis of a PIM-1 kinase inhibitor possessing the pyrido[2,3-d]pyrimidine core.

ParameterProposed Synthesis from this compoundAlternative Synthesis of a PIM-1 Inhibitor[1][2]
Starting Materials 2-Chloronicotinic acidN-cyclohexyl-2-cyanoacetamide, Benzaldehyde, Ammonium (B1175870) acetate (B1210297)
Key Intermediate This compound2-amino-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile
Overall Yield Dependent on specific reaction conditions (estimated)Good to moderate yields reported for derivatives[3]
Reaction Steps 3 (Proposed)2 (to key intermediate)
Key Reactions Reduction, Oxidation, Condensation/CyclizationMulticomponent Reaction, Cyclization
Final Product Class Pyrido[2,3-d]pyrimidine scaffoldPyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor
Potency of Analogues Not yet determinedIC50 values in the nanomolar range for PIM-1 kinase[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Key Intermediate)

This two-step protocol is based on established patent literature and provides a reliable method for producing the key starting material.

Step 1: Synthesis of 2-chloronicotinol

  • In a four-necked flask, add Sodium Borohydride (NaBH4, 80g) and 500ml of tetrahydrofuran (B95107) (THF).

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add Boron trifluoride diethyl etherate solution (590g), ensuring the internal temperature remains below 10°C.

  • After the addition is complete, stir for 5 minutes.

  • Prepare a solution of 2-chloronicotinic acid (100g) in 550ml of THF and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours.

  • Adjust the pH of the reaction mixture to 8-9.

  • Filter the mixture by suction and extract the filtrate twice with ethyl acetate.

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 131g of 2-chloronicotinol, which can be used directly in the next step.

Step 2: Synthesis of this compound

  • In a four-necked flask, add the 2-chloronicotinol (131g) from the previous step and 460ml of dichloromethane.

  • Stir the mixture well and add manganese dioxide (300g).

  • Heat the reaction mixture to reflux and maintain for 5 hours.

  • Upon completion, the this compound is isolated and purified.

Protocol 2: Proposed Synthesis of a Pyrido[2,3-d]pyrimidine Core from this compound

This proposed three-step synthesis leverages the reactivity of this compound to construct the pyrido[2,3-d]pyrimidine scaffold.

Step 1: Knoevenagel Condensation

  • To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol, add malononitrile (B47326) (1 equivalent) and a catalytic amount of a base like piperidine.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • The product, 2-((2-chloropyridin-3-yl)methylene)malononitrile, is then isolated by filtration or extraction.

Step 2: Thorpe-Ziegler Cyclization

  • The product from Step 1 is treated with a strong base, such as sodium ethoxide in ethanol, to induce an intramolecular cyclization.

  • This reaction forms the aminocyanopyridine ring, a key precursor to the final scaffold.

Step 3: Annulation to form the Pyrido[2,3-d]pyrimidine Core

  • The aminocyanopyridine intermediate is then reacted with formamide (B127407) or a similar reagent at elevated temperatures to construct the fused pyrimidine (B1678525) ring.

  • The resulting pyrido[2,3-d]pyrimidine core can then be further functionalized to produce specific kinase inhibitors.

Protocol 3: Alternative Synthesis of a Pyrido[2,3-d]pyrimidine-based PIM-1 Kinase Inhibitor

This documented protocol illustrates a common and effective method for synthesizing this class of kinase inhibitors.[1][2]

Step 1: Synthesis of 2-amino-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile

  • A mixture of N-cyclohexyl-2-cyanoacetamide, benzaldehyde, and ammonium acetate is refluxed in ethanol.

  • This one-pot multicomponent reaction yields the dihydropyridine (B1217469) intermediate.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • The dihydropyridine intermediate is then subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford the desired pyrido[2,3-d]pyrimidine scaffold.

  • Further modifications can be made to produce a variety of potent PIM-1 kinase inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PIM-1 signaling pathway, a target for this class of inhibitors, and the proposed experimental workflow for the synthesis of the pyrido[2,3-d]pyrimidine core from this compound.

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM-1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation PIM1_Protein PIM-1 Kinase PIM1_Gene->PIM1_Protein Translation Bad Bad PIM1_Protein->Bad Phosphorylation (Inactivation) Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 Inhibition Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibits

Caption: PIM-1 Kinase Signaling Pathway

Synthesis_Workflow Start This compound Step1 Knoevenagel Condensation + Malononitrile Start->Step1 Intermediate1 2-((2-chloropyridin-3-yl)methylene)malononitrile Step1->Intermediate1 Step2 Thorpe-Ziegler Cyclization + Base Intermediate1->Step2 Intermediate2 Aminocyanopyridine Intermediate Step2->Intermediate2 Step3 Annulation + Formamide Intermediate2->Step3 Final Pyrido[2,3-d]pyrimidine Core Step3->Final

Caption: Proposed Synthesis Workflow

Conclusion

While direct utilization of this compound in the synthesis of named kinase inhibitors requires further exploration in published literature, its chemical properties make it a highly plausible and efficient precursor for the construction of the pyrido[2,3-d]pyrimidine scaffold. The proposed synthetic route offers a potentially streamlined approach compared to some existing methods. The development of robust protocols starting from readily available materials like 2-chloronicotinic acid is crucial for the cost-effective production of these vital therapeutic agents. Further research into the application of this compound and its derivatives is warranted to fully realize its potential in the synthesis of novel kinase inhibitors.

References

Comparative Analysis of the Biological Activities of 2-Chloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of novel synthetic compounds derived from 2-chloronicotinaldehyde.

This guide provides an objective comparison of the biological activities of various heterocyclic derivatives synthesized from this compound. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the therapeutic potential of these compounds. The data is organized for easy comparison, and detailed experimental protocols are provided for key biological assays.

Overview of this compound Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of heterocyclic compounds, including Schiff bases, chalcones, pyrazolines, and thiosemicarbazones. These derivatives have attracted significant interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the chlorine atom and the pyridine (B92270) nitrogen in the parent molecule often contributes to the enhanced biological efficacy of the resulting derivatives.

Antimicrobial Activity

Schiff base derivatives of this compound and related chloro-heterocyclic aldehydes have demonstrated notable antimicrobial properties. The imine group in Schiff bases is a key pharmacophore that contributes to their biological activity.

Quantitative Antimicrobial Data
Derivative ClassSpecific Derivative/SubstituentTest OrganismMIC (µg/mL)Reference
Schiff Bases (from 2-chloro quinoline-3-carbaldehyde)Hydrazide derivativeE. coli25 - 50[1]
Schiff Bases (from 2-chloro quinoline-3-carbaldehyde)Hydrazide derivativeS. aureus256 - 2048[1]
Schiff Bases (from 2-chloro quinoline-3-carbaldehyde)Hydrazide derivativeC. albicans256 - 2048[1]
Schiff BasesGeneralM. luteus25[2]
Schiff BasesGeneralS. aureus12.5[2]
Schiff BasesGeneralA. niger12.5[2]

Anticancer Activity

Chalcones and their cyclized products, such as pyrazolines, synthesized from substituted aldehydes have shown promising anticancer activities. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Quantitative Anticancer Data
Derivative ClassSpecific Derivative/SubstituentCancer Cell LineActivity ParameterValue (µM)Reference
Chalcones3-(2-Chlorophenyl)-1-phenylpropenoneMultiple cell linesIC50< 20 µg/mL[3]
ChalconesThiazole derivativeHepG2, A549, MCF-7IC501.39 - 1.97[1]
Chalcones2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamidesHeLa, HL-60, AGSIC500.89 - 9.63 µg/mL[4]
PyrazolinesGeneralLeukemia cell linesIC502.19 - 20.01[5]
ThiosemicarbazonesGeneralC6 glioma, MCF7IC507.02 - 10.59 µg/mL[6]

Anti-inflammatory Activity

Hydrazone derivatives have been investigated for their anti-inflammatory potential. These compounds can modulate inflammatory pathways, for instance, by inhibiting cyclooxygenase (COX) enzymes.

Quantitative Anti-inflammatory Data
Derivative ClassSpecific Derivative/SubstituentAssayActivity ParameterResultReference
HydrazonesPhenyl acetic acid derivativesCarrageenan-induced rat paw edema% Inhibition33.33 - 66.66%[7]
HydrazonesPyrazole-linkedProtein denaturation inhibitionIC5031.29 - 36.56 µg/mL[8]
HydrazonesBiphenyl-vanillin hybridsCarrageenan-induced rat paw edema% InhibitionModerate to Maximum[9]

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Bacterial/Fungal Inoculum: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in a 96-well microtiter plate with growth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compounds for a certain period, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

  • Nitrite (B80452) Quantification (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the test compounds is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Visualizing Synthesis and Biological Pathways

The following diagrams illustrate the general synthetic pathway for the derivatives and a potential mechanism of action.

Synthesis_Workflow A This compound C Condensation / Cyclization Reaction A->C B Amine / Hydrazine / Ketone / etc. B->C D Schiff Base / Chalcone / Pyrazoline / etc. (Derivative) C->D E Biological Screening (Antimicrobial, Anticancer, Anti-inflammatory) D->E

Caption: General workflow for the synthesis and biological evaluation of derivatives from this compound.

Signaling_Pathway cluster_cell Cancer Cell Derivative This compound Derivative Derivative->Inhibition Pathway_Target Signaling Pathway (e.g., NF-κB, MAPK) Apoptosis Apoptosis Pathway_Target->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Target->Cell_Cycle_Arrest Induces Inflammation Pro-inflammatory Mediators (e.g., NO, COX-2) Pathway_Target->Inflammation Inhibits Inhibition->Pathway_Target

Caption: Hypothetical signaling pathway modulation by this compound derivatives leading to anticancer and anti-inflammatory effects.

References

A Comparative Guide to the X-ray Crystal Structures of 2-Chloronicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray structures of key derivatives of 2-chloronicotinaldehyde, a significant scaffold in medicinal chemistry. By presenting crystallographic data, experimental protocols, and structural analyses, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the nicotinic acid framework.

Introduction

This compound and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their chemical reactivity, physical properties, and interactions with biological targets. This guide focuses on a comparative analysis of the crystal structures of three important derivatives: 2-chloronicotinic acid, 2-chloronicotinamide, and 2-chloro-N-phenylnicotinamide.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three derivatives, allowing for a direct comparison of their solid-state structures.

Parameter2-Chloronicotinic Acid2-Chloronicotinamide2-Chloro-N-phenylnicotinamide
CCDC Number 272019722100618463
Chemical Formula C₆H₄ClNO₂C₆H₅ClN₂OC₁₂H₉ClN₂O
Formula Weight 157.55156.57232.66
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/n
a (Å) 3.869(1)10.136(2)7.918(2)
b (Å) 15.688(3)5.062(1)12.766(3)
c (Å) 11.021(2)14.191(3)13.767(4)
α (°) 909090
β (°) 94.88(2)109.34(2)98.45(1)
γ (°) 909090
Volume (ų) 666.4(2)685.9(2)1374.3(6)
Z 444
Calculated Density (g/cm³) 1.5711.5171.124
Temperature (K) 293293120
R-factor (%) 4.33.74.6

Structural Analysis and Comparison

The crystallographic data reveals that all three derivatives crystallize in the monoclinic system. However, the substitution at the carbonyl group leads to significant differences in their unit cell parameters and crystal packing.

  • 2-Chloronicotinic Acid: The presence of the carboxylic acid group facilitates the formation of strong hydrogen bonds, leading to a relatively dense crystal packing as indicated by its higher calculated density.

  • 2-Chloronicotinamide: The replacement of the hydroxyl group with an amino group results in a different hydrogen bonding network, influencing the unit cell dimensions and overall crystal structure.

  • 2-Chloro-N-phenylnicotinamide: The introduction of the bulky phenyl group significantly increases the cell volume and alters the intermolecular interactions, leading to a less dense crystal packing compared to the other two derivatives.

These structural variations can have a profound impact on the physicochemical properties of the compounds, such as solubility, melting point, and bioavailability, which are critical considerations in drug development.

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and single-crystal X-ray diffraction analysis of the compared this compound derivatives.

Synthesis and Crystallization

Synthesis of 2-Chloronicotinic Acid: 2-Chloronicotinic acid can be synthesized from nicotinic acid through an oxidation and subsequent chlorination process.[1] Nicotinic acid is first oxidized to nicotinic acid N-oxide using a suitable oxidizing agent like hydrogen peroxide.[1] The resulting N-oxide is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) to yield 2-chloronicotinic acid.[1] Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol (B145695) or acetone.

Synthesis of 2-Chloronicotinamide: 2-Chloronicotinamide is commonly prepared from 2-chloro-3-cyanopyridine.[2] The cyano group is hydrolyzed under acidic conditions, typically using concentrated sulfuric acid, to the corresponding amide.[2] The reaction mixture is heated to facilitate the conversion.[2] Upon completion, the product is precipitated by pouring the reaction mixture into a basic solution, such as aqueous ammonia.[2] The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate (B1210297) to yield crystals for X-ray analysis.[2]

Synthesis of 2-Chloro-N-phenylnicotinamide: The synthesis of 2-chloro-N-phenylnicotinamide involves the reaction of 2-chloronicotinic acid with aniline (B41778). The carboxylic acid is typically activated first, for example, by converting it to the corresponding acid chloride using a reagent like thionyl chloride. The activated acid derivative is then reacted with aniline in the presence of a base to form the amide bond. Purification by column chromatography followed by recrystallization from a solvent mixture such as ethanol/water can provide single crystals of the final product.

Single-Crystal X-ray Diffraction

A single crystal of the compound of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas to maintain a constant low temperature during data collection (e.g., 120 K or 293 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting crystals->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (CIF) refinement->validation analysis Structural Analysis validation->analysis

Workflow for Synthesis and X-ray Crystal Structure Analysis.

This guide provides a foundational understanding of the solid-state structures of key this compound derivatives. The presented data and protocols are intended to aid researchers in the rational design of new molecules with desired properties for applications in drug discovery and materials science.

References

A Comparative Guide to the Analytical Characterization of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical intermediates is paramount. 2-Chloronicotinaldehyde, a key building block in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methods for their needs.

Mass Spectrometry Fragmentation Pattern of this compound

Expected Fragmentation Pattern:

The molecular formula of this compound is C₆H₄ClNO, with a molecular weight of approximately 141.56 g/mol .

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected, which will appear as a doublet due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The M⁺ peak will be observed at m/z 141, and the M+2 peak at m/z 143 will have an intensity of approximately one-third of the M⁺ peak.[1]

  • Loss of a Hydrogen Radical (M-1): A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion.[2][3][4] This would produce a fragment at m/z 140 (for the ³⁵Cl isotope).

  • Loss of the Aldehyde Group (M-29): The loss of the entire formyl group (-CHO) is another characteristic fragmentation of aromatic aldehydes, leading to the formation of a phenyl-type cation.[2][4] This would result in a fragment at m/z 112 (for the ³⁵Cl isotope).

  • Loss of Carbon Monoxide (from M-1): The acylium ion (M-1) can further lose a molecule of carbon monoxide (CO), a common fragmentation for carbonyl-containing compounds.[5] This would lead to a fragment at m/z 112 (for the ³⁵Cl isotope).

  • Pyridine (B92270) Ring Fragmentation: The substituted pyridine ring itself can undergo fragmentation, although these pathways are generally more complex.[6]

The anticipated fragmentation pathway is visualized in the following diagram:

fragmentation_pathway M [C₆H₄ClNO]⁺˙ m/z 141/143 M_minus_H [C₆H₃ClNO]⁺ m/z 140/142 M->M_minus_H -H• M_minus_CHO [C₅H₃ClN]⁺˙ m/z 112/114 M->M_minus_CHO -CHO• M_minus_H_minus_CO [C₅H₃ClN]⁺˙ m/z 112/114 M_minus_H->M_minus_H_minus_CO -CO

Figure 1: Predicted mass spectrometry fragmentation pathway of this compound.

Comparison of Analytical Methods

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves a multi-technique approach. The following table compares mass spectrometry with other common analytical methods.[7]

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and structural information through fragmentation patterns.High sensitivity, provides molecular formula confirmation (with high-resolution MS), suitable for coupling with chromatographic techniques (GC-MS, LC-MS).Isomeric differentiation can be challenging, may require derivatization for certain compounds, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.Provides unambiguous structure elucidation, non-destructive, quantitative.Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for impure samples.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, simple, non-destructive, provides characteristic absorption bands for functional groups (e.g., C=O, C-Cl).Provides limited information on the overall molecular structure, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purity assessment of the compound.High resolution and sensitivity, suitable for a wide range of compounds, can be coupled with various detectors (UV, MS).Does not provide structural information on its own, requires reference standards for identification and quantification.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

  • Analysis: Introduce the sample into the ion source. The standard electron energy for EI is 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch of the aldehyde, C-Cl stretch, and aromatic C-H stretches).

High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Analysis: Inject the sample and run a gradient or isocratic elution to separate the components.

  • Data Interpretation: Determine the retention time and peak area to assess the purity and quantify the compound against a reference standard.

Workflow and Logical Relationships

The selection and application of these analytical techniques often follow a logical workflow to achieve a comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification Synthesis Synthesis of this compound Purification Purification Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS NMR NMR Spectroscopy (Detailed Structure) Purification->NMR IR IR Spectroscopy (Functional Groups) Purification->IR HPLC HPLC (Purity & Quantification) Purification->HPLC

Figure 2: General analytical workflow for the characterization of this compound.

References

Comparative Study of Catalysts for Cross-Coupling Reactions of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic cross-coupling of 2-chloronicotinaldehyde, presenting a comparative analysis of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This report includes a summary of catalyst performance, detailed experimental protocols, and mechanistic diagrams.

The functionalization of pyridine (B92270) rings is a cornerstone of medicinal chemistry and materials science. Among pyridine derivatives, this compound serves as a versatile building block, with its chloro and aldehyde functionalities offering orthogonal handles for synthetic transformations. Cross-coupling reactions are paramount in this context, enabling the formation of carbon-carbon and carbon-heteroatom bonds. However, the presence of the nitrogen atom and the electron-withdrawing aldehyde group in this compound can present unique challenges, such as catalyst inhibition and modulation of reactivity. This guide provides a comparative overview of various catalytic systems for the cross-coupling of this important substrate.

Catalyst Performance in Cross-Coupling Reactions

The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity in the cross-coupling of this compound. Below is a summary of catalyst performance across different reaction types based on available literature.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Nicotinaldehyde Derivatives

While specific data for this compound was limited in the reviewed literature, a study on nicotinaldehyde derivatives provides valuable insights into effective catalytic systems for this class of compounds.[1]

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85-9012Good
3,5-Dimethylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O85-9012Excellent

Note: The yields were reported qualitatively in the abstract as "good to excellent".[1][2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-pyridines
AmineCatalyst SystemBaseSolventTemp (°C)
2-(4-amino-3-nitrophenyl)-2-methylpropanenitrilePd₂(dba)₃ / XantphosCs₂CO₃1,4-DioxaneReflux
Table 3: Conditions for Sonogashira Coupling of Chloro-pyridines

Data for the Sonogashira coupling of this compound is sparse. The following table provides general conditions for related substrates.

AlkyneCatalyst SystemCo-catalystBaseSolvent
Terminal AlkynesPdCl₂(PPh₃)₂CuIAmine BaseVarious
Table 4: Conditions for a Palladium-Catalyzed Annulation of this compound

While a standard Heck reaction of this compound was not found, a palladium-catalyzed direct annulation with 2-bromothiophenol (B30966) has been reported, showcasing a C(formyl)-C(aryl) coupling strategy.[4]

Coupling PartnerCatalystAdditiveSolvent
2-BromothiophenolPd(OAc)₂NaOAcDMA

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the cross-coupling reactions discussed.

Suzuki-Miyaura Coupling of Nicotinaldehyde Derivatives

This protocol is adapted from a study on the synthesis of new nicotinaldehyde derivatives.[1]

Reagents:

  • Nicotinaldehyde derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (base)

  • Toluene/H₂O (4:1)

Procedure:

  • In a round-bottom flask, combine the nicotinaldehyde derivative, arylboronic acid, and K₃PO₄.

  • Add the toluene/H₂O solvent mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.

  • Heat the reaction mixture to 85-90 °C and stir for 12 hours.

  • After cooling to room temperature, monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of this compound

This generalized protocol is based on conditions described in a patent for the coupling of this compound.[3]

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (catalyst)

  • Xantphos (ligand)

  • Cs₂CO₃ (base, 2.5 equiv)

  • 1,4-Dioxane (solvent)

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous 1,4-dioxane.

  • Heat the mixture at reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow for cross-coupling reactions.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Reductive Elimination

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Aryl Halide, Coupling Partner, & Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., N2 or Ar) Solvent->Inert Catalyst Add Catalyst System (Precatalyst & Ligand) Inert->Catalyst Heating Heat to Desired Temperature with Stirring Catalyst->Heating Monitoring Monitor Progress (TLC, GC, or LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Figure 3: General experimental workflow for cross-coupling reactions.

References

Comparative Guide to Validated HPLC Methods for the Quantification of 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates like 2-Chloronicotinaldehyde is critical for process optimization and quality control. This guide provides a comparative overview of two primary High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound: a direct Reversed-Phase HPLC (RP-HPLC) method and an alternative method involving pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

This comparison is based on established chromatographic principles and typical validation parameters derived from similar compounds, providing a robust framework for method selection and implementation.

Method Comparison

The choice between a direct HPLC method and a derivatization-based method depends on factors such as the required sensitivity, sample matrix complexity, and available equipment.

Direct RP-HPLC Method: This method offers a straightforward and rapid approach for quantifying this compound. It is suitable for relatively clean sample matrices where the analyte concentration is within the detection limits of a standard UV detector.

DNPH Derivatization HPLC Method: This method is a highly sensitive and specific technique for aldehyde analysis.[1][2][3] Derivatization with DNPH converts the aldehyde into a stable hydrazone, which has a strong chromophore, significantly enhancing UV detection.[2][3] This is particularly advantageous for trace-level quantification or in complex matrices where interferences may be a concern.

Quantitative Data Summary

The following table summarizes typical validation parameters for the two HPLC methods, based on International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8] These values are representative and may vary based on the specific instrumentation and laboratory conditions.

Validation ParameterDirect RP-HPLC MethodDNPH Derivatization HPLC MethodAcceptance Criteria (Typical)
**Linearity (R²) **≥ 0.999≥ 0.999≥ 0.995[6][7]
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%[6]
Precision (% RSD)
- Repeatability≤ 1.5%≤ 2.0%≤ 2%[6][7]
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 3%[6]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLSignal-to-Noise Ratio ≥ 3:1[6]
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mLSignal-to-Noise Ratio ≥ 10:1[6]
Specificity GoodExcellentNo interference at the retention time of the analyte
Robustness RobustRobust%RSD ≤ 3% under minor variations[6]

Experimental Protocols

Detailed methodologies for both the direct and derivatization-based HPLC methods are provided below.

Direct RP-HPLC Method Protocol

This protocol outlines a typical isocratic reversed-phase HPLC method for the direct quantification of this compound.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile (B52724) and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

DNPH Derivatization HPLC Method Protocol

This protocol describes the procedure for derivatizing this compound with DNPH prior to HPLC analysis.

1. Derivatization Procedure:

  • DNPH Reagent: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).

  • Derivatization Reaction: To 1 mL of the sample or standard solution in acetonitrile, add 1 mL of the DNPH reagent. Vortex the mixture and allow it to react at room temperature for approximately 30 minutes in the dark.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution is often used for DNPH derivatives. For example:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 80% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • Detection Wavelength: 360 nm.[2][9]

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions and derivatize them as described above to create a calibration curve.

  • Sample Preparation: Dilute the sample in acetonitrile to an appropriate concentration and then perform the derivatization reaction. Filter the derivatized sample through a 0.45 µm syringe filter before injection.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both quantification methods.

Direct_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase A->B C Prepare Dilutions B->C F Inject into HPLC C->F D Dissolve Sample E Filter Sample D->E E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (254 nm) G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Concentration J->K

Caption: Workflow for direct HPLC quantification of this compound.

DNPH_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Standard/Sample in Acetonitrile B Add DNPH Reagent A->B C React for 30 min B->C D Filter Derivatized Solution C->D E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (360 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: Workflow for HPLC quantification of this compound via DNPH derivatization.

References

A Comparative Guide to the Synthesis of 2-Chloronicotinaldehyde from Diverse Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloronicotinaldehyde is a crucial building block in the pharmaceutical industry, and its synthesis has been approached from various precursors. This guide provides an objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to aid in selecting the most suitable method for specific applications.

Data Summary of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic pathways to this compound, offering a quick comparison of their efficiency and requirements.

PrecursorKey StepsKey ReagentsOverall YieldAdvantagesDisadvantages
2-Chloronicotinic Acid1. Reduction 2. Oxidation1. NaBH₄, BF₃·OEt₂ 2. MnO₂~76-78%[1]High overall yield, well-documented for scale-up, uses readily available and relatively inexpensive reagents.[1][2]Two distinct reaction steps are required.
2-ChloronicotinonitrileReductionDIBAL-H or SnCl₂/HCl (Stephen reaction)Moderate to Good (Estimated)A single-step conversion from a common precursor.The handling of pyrophoric DIBAL-H at low temperatures or the acidic conditions of the Stephen reaction may be challenging.
EnamideVilsmeier-Haack ReactionPOCl₃, DMFGood to Excellent (Estimated for analogous compounds)Potentially high yields in a one-pot reaction.Requires the prior synthesis of a specific enamide precursor.

Synthetic Route 1: From 2-Chloronicotinic Acid

This two-step route involves the reduction of the carboxylic acid to an alcohol, followed by oxidation to the desired aldehyde. This is a well-established and high-yielding method.[1][2]

2-Chloronicotinic Acid 2-Chloronicotinic Acid 2-Chloronicotinol 2-Chloronicotinol 2-Chloronicotinic Acid->2-Chloronicotinol NaBH4, BF3·OEt2 THF This compound This compound 2-Chloronicotinol->this compound MnO2 CH2Cl2, Reflux

Caption: Synthesis of this compound from 2-Chloronicotinic Acid.

Experimental Protocol

Step 1: Synthesis of 2-Chloronicotinol [2]

  • To a four-necked flask, add sodium borohydride (B1222165) (72g) and tetrahydrofuran (B95107) (450ml).

  • Cool the mixture to a temperature between -10°C and 0°C.

  • Slowly add boron trifluoride diethyl etherate (575g) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir for 5 minutes.

  • Prepare a solution of 2-chloronicotinic acid (100g) in tetrahydrofuran (600ml) and add it dropwise to the reaction mixture, maintaining the temperature below 30°C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.

  • Adjust the pH of the mixture to 8-9.

  • Filter the mixture by suction.

  • Extract the filtrate twice with ethyl acetate (B1210297).

  • Dry the combined organic layers with anhydrous sodium sulfate (B86663), filter, and concentrate to yield 2-chloronicotinol (125g), which can be used directly in the next step.

Step 2: Synthesis of this compound [1]

  • In a four-necked flask, combine the 2-chloronicotinol (125g) from the previous step with dichloromethane (B109758) (450ml) and stir until uniform.

  • Add manganese dioxide (280g) to the mixture.

  • Heat the reaction to reflux and maintain for 3 hours.

  • After the reaction is complete, filter the mixture by suction.

  • Concentrate the filtrate and cool to obtain this compound as a yellow solid (77.8g).

  • This provides a yield of 86.6% for this step, with a reported purity of 99.1%.

Synthetic Route 2: From 2-Chloronicotinonitrile

This route offers a more direct conversion to the aldehyde from the corresponding nitrile. The reduction can be achieved using diisobutylaluminium hydride (DIBAL-H) or through the Stephen aldehyde synthesis.

2-Chloronicotinonitrile 2-Chloronicotinonitrile Iminium Intermediate Iminium Intermediate 2-Chloronicotinonitrile->Iminium Intermediate 1. DIBAL-H, Toluene (B28343), -78°C or SnCl2, HCl This compound This compound Iminium Intermediate->this compound 2. H2O workup

Caption: Synthesis of this compound from 2-Chloronicotinonitrile.

Experimental Protocol (Representative)

Using DIBAL-H [3][4][5]

  • Dissolve 2-chloronicotinonitrile (1 equivalent) in dry toluene in a flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of DIBAL-H in toluene (1.1 equivalents) dropwise, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (B129727) at -78°C.

  • Allow the mixture to warm to room temperature and then add an aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography.

Using Stephen Aldehyde Synthesis [6][7][8]

  • Suspend anhydrous tin(II) chloride (2 equivalents) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the suspension until saturation.

  • Add a solution of 2-chloronicotinonitrile (1 equivalent) in anhydrous diethyl ether.

  • Stir the mixture at room temperature until a precipitate (the iminium salt complex) forms.

  • Isolate the precipitate by filtration under an inert atmosphere.

  • Hydrolyze the precipitate by adding it to water and stirring.

  • Extract the aqueous mixture with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the crude aldehyde.

  • Purify by column chromatography or distillation.

Synthetic Route 3: From an Enamide via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich compounds, including enamides, to produce aldehydes. This can be a high-yielding, one-pot synthesis.

Enamide Precursor Enamide Precursor Iminium Salt Intermediate Iminium Salt Intermediate Enamide Precursor->Iminium Salt Intermediate POCl3, DMF (Vilsmeier Reagent) This compound This compound Iminium Salt Intermediate->this compound Aqueous workup

Caption: Synthesis of this compound via Vilsmeier-Haack Reaction.

Experimental Protocol (General)
  • In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise, keeping the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the appropriate enamide precursor (1 equivalent) in DMF.

  • Heat the reaction mixture to 70-80°C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the resulting this compound by column chromatography.

Objective Comparison and Conclusion

The choice of synthetic route to this compound will largely depend on the specific needs of the researcher or organization, including scale, available equipment, and cost considerations.

  • From 2-Chloronicotinic Acid: This is arguably the most robust and well-documented method, making it highly suitable for large-scale industrial production.[1][2] The high overall yield and use of common reagents contribute to its economic viability.

  • From 2-Chloronicotinonitrile: This route is attractive due to its directness. The DIBAL-H reduction is a common and effective method for converting nitriles to aldehydes, though it requires careful handling of the pyrophoric reagent and cryogenic temperatures. The Stephen aldehyde synthesis offers an alternative with less hazardous reagents but may have a lower yield and require optimization. This route is well-suited for laboratory-scale synthesis where a direct conversion is prioritized.

  • Via Vilsmeier-Haack Reaction: This method holds the potential for high efficiency in a one-pot reaction. However, its practicality is contingent on the availability and synthesis of the required enamide precursor. For specialized applications or when the enamide is readily accessible, this could be an excellent option.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2-Chloronicotinaldehyde, a crucial biochemical reagent in life science research.

This compound, also known as 2-Chloropyridine-3-carbaldehyde, is a valuable intermediate in pharmaceutical synthesis.[1] However, its handling requires strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Chemical and Physical Properties

Understanding the properties of this compound is the first step in safe handling. This substance is a white to off-white solid at room temperature.[1]

PropertyValue
Molecular FormulaC₆H₄ClNO
Molecular Weight141.56 g/mol [1]
Melting Point77 - 81 °C / 170.6 - 177.8 °F[2]
Boiling Point119°C (at 30 Torr)[1]
AppearanceYellow Solid[2]
StabilityStable under normal conditions, but is air sensitive.[2]
Incompatible MaterialsStrong oxidizing agents, Strong acids.[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment is mandatory.

Protection TypeRequired PPESpecifications and Standards
Eye and Face Tight sealing safety goggles or a face shield.Must meet ANSI standard Z87.1-2003, OSHA's 29 CFR 1910.133, or European Standard EN166.[2][3] Safety glasses must be worn beneath a face shield.[4]
Skin Appropriate protective gloves and clothing to prevent skin exposure.Gloves must be inspected prior to use. Use proper glove removal technique.[5]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Required if exposure limits are exceeded or if irritation is experienced. Recommended filter type: Particulates filter conforming to EN 143.[2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps.

Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect and Log Handling Handling and Use (in Fume Hood) Storage->Handling Retrieve for Experiment Spill Spill Response Handling->Spill Accidental Release Waste_Collection Waste Collection Handling->Waste_Collection Collect Contaminated Materials Spill->Waste_Collection Contain and Clean Up Disposal Disposal Waste_Collection->Disposal Transfer to Licensed Disposal Company

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.